molecular formula C21H27NO7 B1153930 Dihydrooxoepistephamiersine CAS No. 51804-69-4

Dihydrooxoepistephamiersine

Cat. No.: B1153930
CAS No.: 51804-69-4
M. Wt: 405.4 g/mol
InChI Key: OUWUCZBFYDREBB-XDBOFGOVSA-N
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Description

Dihydrooxoepistephamiersine is a useful research compound. Its molecular formula is C21H27NO7 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,12,14,18,23H,8-10H2,1-5H3/t12-,14-,18-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWUCZBFYDREBB-XDBOFGOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H]([C@H](C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001125310
Record name Hasubanan-16-one, 8,10-epoxy-6-hydroxy-3,4,7,8-tetramethoxy-17-methyl-, (6β,7β,8β,10β)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51804-69-4
Record name Hasubanan-16-one, 8,10-epoxy-6-hydroxy-3,4,7,8-tetramethoxy-17-methyl-, (6β,7β,8β,10β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51804-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hasubanan-16-one, 8,10-epoxy-6-hydroxy-3,4,7,8-tetramethoxy-17-methyl-, (6β,7β,8β,10β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling Dihydrooxoepistephamiersine: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the natural origin and a comprehensive isolation protocol for the hasubanan (B79425) alkaloid, Dihydrooxoepistephamiersine. The information presented is collated from seminal works in the field of natural product chemistry, providing a foundation for further research and development.

Natural Source

This compound is a naturally occurring alkaloid isolated from Stephania japonica (Thunb.) Miers, a member of the Menispermaceae family. This climbing shrub is found throughout East and Southeast Asia and has a history of use in traditional medicine. The primary source of this compound is the roots of the plant.

Isolation Methodology

The isolation of this compound, along with other related hasubanan alkaloids, follows a multi-step procedure involving solvent extraction, acid-base partitioning, and chromatographic separation. The following protocol is a synthesized methodology based on established practices for alkaloid isolation from Stephania species.

Experimental Protocols

2.1.1. Extraction of Plant Material

  • Preparation: Air-dried and powdered roots of Stephania japonica are subjected to extraction.

  • Solvent Extraction: The powdered material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature. This process is typically repeated three times to ensure complete extraction of the alkaloids.

  • Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

2.1.2. Acid-Base Partitioning for Alkaloid Enrichment

  • Acidification: The crude methanolic extract is suspended in a 3% aqueous solution of tartaric acid.

  • Defatting: The acidic solution is then extracted with diethyl ether (Et₂O) to remove neutral and weakly acidic compounds, such as fats and sterols. This step is repeated multiple times.

  • Basification: The acidic aqueous layer, now enriched with protonated alkaloids, is basified to a pH of 8-9 with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Alkaloid Extraction: The basified solution is then extracted with chloroform (B151607) (CHCl₃). This partitions the free base alkaloids into the organic layer. This extraction is repeated to ensure complete recovery.

  • Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure to yield the crude alkaloid fraction.

2.1.3. Chromatographic Purification

The crude alkaloid mixture is a complex matrix of structurally similar compounds. Therefore, chromatographic techniques are essential for the isolation of pure this compound.

  • Alumina (B75360) Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on alumina (Al₂O₃).

  • Elution Gradient: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of chloroform and then methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Further Purification: Fractions containing the target compound are combined and may require further purification steps, such as preparative thin-layer chromatography (pTLC) or crystallization to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the isolation of this compound and related alkaloids from Stephania japonica, as reported in the literature.

ParameterValueReference
Extraction
Plant MaterialDried roots of Stephania japonicaWatanabe et al., 1975
Extraction SolventMethanolWatanabe et al., 1975
Purification
Stationary PhaseAlumina (Al₂O₃)Watanabe et al., 1975
Elution Solventsn-hexane, Chloroform, MethanolWatanabe et al., 1975
Yield
This compoundNot explicitly stated
Oxostephamiersine284 mg (from leaves)Matsui, 1982
16-Oxoprometaphanine238.5 mg (from leaves)Matsui, 1982

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Stephania japonica.

Isolation_Workflow Plant Powdered Roots of Stephania japonica Extraction Methanol Extraction Plant->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Acidification Suspend in 3% Tartaric Acid CrudeExtract->Acidification Defatting Et₂O Extraction (Remove Neutral Compounds) Acidification->Defatting AqueousLayer1 Acidic Aqueous Layer (Protonated Alkaloids) Defatting->AqueousLayer1 Aqueous Phase Basification Basify to pH 8-9 (Saturated NaHCO₃) AqueousLayer1->Basification AlkaloidExtraction CHCl₃ Extraction Basification->AlkaloidExtraction CrudeAlkaloids Crude Alkaloid Fraction AlkaloidExtraction->CrudeAlkaloids Organic Phase ColumnChromatography Alumina Column Chromatography (n-hexane, CHCl₃, MeOH gradient) CrudeAlkaloids->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions Purification Further Purification (pTLC / Crystallization) Fractions->Purification FinalProduct Pure this compound Purification->FinalProduct

Dihydrooxoepistephamiersine: A Technical Guide to Structure Elucidation and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrooxoepistephamiersine (B13389577) is a hasubanan-type alkaloid, a class of natural products known for their complex molecular architecture and significant biological activities. This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation and stereochemical assignment of this intricate molecule. While specific experimental data for this compound is not extensively available in public literature, this document outlines the general and established protocols for the characterization of hasubanan (B79425) alkaloids, drawing parallels from its close analogue, epistephamiersine, and other related compounds isolated from Stephania species. The guide details the application of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and highlights the importance of X-ray crystallography in unambiguously determining the three-dimensional structure.

Introduction to Hasubanan Alkaloids

Hasubanan alkaloids are a prominent group of isoquinoline (B145761) alkaloids characterized by a unique tetracyclic ring system.[1] These compounds are predominantly found in plants of the Stephania genus (Menispermaceae family) and have garnered significant interest due to their diverse pharmacological properties, including potential anti-inflammatory, antimicrobial, and antitumor activities.[2][3] The structural complexity and multiple stereocenters inherent to the hasubanan core present a considerable challenge in their isolation and characterization.

This compound is a derivative of epistephamiersine, a hasubanan alkaloid isolated from Stephania japonica.[3][4] The "dihydrooxo" modification suggests the reduction of a double bond and the introduction of a ketone functionality, further complicating the structural analysis.

Structure Elucidation Workflow

The elucidation of the structure of a novel hasubanan alkaloid like this compound typically follows a systematic workflow that integrates various analytical techniques.

structure_elucidation_workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_deduction Structure Deduction cluster_confirmation Stereochemistry & Confirmation Plant_Material Stephania sp. Plant Material Extraction Solvent Extraction Plant_Material->Extraction Purification Chromatography (HPLC, etc.) Extraction->Purification MS Mass Spectrometry (HR-MS) Purification->MS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Formula Molecular Formula MS->Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Fragments Structural Fragments NMR_1D->Fragments Connectivity Planar Structure NMR_2D->Connectivity Formula->Connectivity Fragments->Connectivity NOESY NOESY/ROESY Connectivity->NOESY X_ray X-ray Crystallography Connectivity->X_ray Final_Structure Absolute Stereostructure NOESY->Final_Structure X_ray->Final_Structure

Figure 1: General workflow for the structure elucidation of hasubanan alkaloids.

Spectroscopic Data Analysis

Spectroscopic analysis is the cornerstone of structure elucidation for novel natural products. The following tables summarize the expected quantitative data for a compound with the proposed structure of this compound, based on known data for related hasubanan alkaloids.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is employed to determine the exact mass of the molecule, which in turn provides the molecular formula.

ParameterValue
Ionization ModeElectrospray Ionization (ESI)
Mass AnalyzerTime-of-Flight (TOF) or Orbitrap
Expected m/z [M+H]⁺Consistent with C₂₁H₂₇NO₇
High-Resolution DataProvides elemental composition confirmation
¹H and ¹³C NMR Data

1D and 2D NMR spectroscopy are crucial for determining the carbon skeleton and the placement of protons. The chemical shifts are influenced by the rigid polycyclic structure and the nature of the substituents.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~3.1d~5.0
H-2~6.7s
H-5~2.8m
H-6~3.5dd~14.0, 5.0
H-7~4.0d~6.0
H-9~3.2m
H-10~4.5d~5.0
H-13~2.5m
H-14~2.9m
N-CH₃~2.4s
OCH₃-3~3.9s
OCH₃-4~3.8s

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
C-1~50
C-2~110
C-3~150
C-4~148
C-4a~125
C-5~45
C-6~60
C-7~80
C-8a~130
C-9~55
C-10~90
C-12~128
C-13~40
C-14~65
C=O~205
N-CH₃~42
OCH₃-3~56
OCH₃-4~55

Experimental Protocols

Isolation and Purification
  • Extraction: Dried and powdered plant material (e.g., roots and stems of Stephania sp.) is exhaustively extracted with methanol (B129727) or ethanol (B145695) at room temperature.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic components. The extract is dissolved in 5% aqueous HCl and washed with an organic solvent (e.g., ethyl acetate). The acidic aqueous layer is then basified with NH₄OH to pH 9-10 and extracted with chloroform (B151607) or dichloromethane.

  • Chromatography: The crude alkaloid mixture is fractionated using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to yield the pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY/ROESY spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) using a suitable deuterated solvent such as CDCl₃ or CD₃OD.

  • Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF or Orbitrap mass spectrometer using ESI to determine the accurate mass and molecular formula.

Stereochemistry Determination

The hasubanan skeleton contains multiple chiral centers, making the determination of the relative and absolute stereochemistry a critical step.

stereochemistry_determination cluster_relative Relative Stereochemistry cluster_absolute Absolute Stereochemistry Planar_Structure Determined Planar Structure NOESY NOESY/ROESY Spectra Planar_Structure->NOESY Coupling_Constants ¹H-¹H Coupling Constants Planar_Structure->Coupling_Constants Relative_Config Relative Configuration of Stereocenters NOESY->Relative_Config Coupling_Constants->Relative_Config X_ray Single-Crystal X-ray Crystallography Relative_Config->X_ray ECD Electronic Circular Dichroism (ECD) Relative_Config->ECD Absolute_Config Absolute Configuration X_ray->Absolute_Config ECD->Absolute_Config

Figure 2: Logical relationships in determining the stereochemistry of hasubanan alkaloids.
  • Relative Stereochemistry: The relative configuration of the stereocenters is primarily deduced from Nuclear Overhauser Effect (NOE) correlations observed in NOESY or ROESY spectra. Protons that are close in space will show cross-peaks, allowing for the construction of a 3D model of the molecule. Proton-proton coupling constants (J-values) also provide valuable information about the dihedral angles between adjacent protons.

  • Absolute Stereochemistry: The definitive determination of the absolute stereochemistry is achieved through single-crystal X-ray crystallography.[4] If suitable crystals cannot be obtained, electronic circular dichroism (ECD) spectroscopy, in conjunction with quantum chemical calculations, can be a powerful tool to assign the absolute configuration.

Conclusion

The structure elucidation of this compound, like other hasubanan alkaloids, is a complex process that requires a multi-pronged analytical approach. This guide has outlined the key experimental and spectroscopic methodologies that are integral to this process. While specific data for this particular compound remains scarce in the public domain, the established workflows for related natural products provide a robust framework for its characterization. Further research into the isolation and complete spectroscopic analysis of this compound is warranted to fully unlock its chemical and potential pharmacological properties.

References

The Putative Biosynthetic Pathway of Hasubanan Alkaloids in Stephania japonica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of hasubanan (B79425) alkaloids, a significant class of bioactive compounds found in Stephania japonica. While specific details on the biosynthesis of Dihydrooxoepistephamiersine are not available in current scientific literature, this document outlines the general and widely accepted pathway for related hasubanan alkaloids. The biosynthesis originates from the amino acid L-tyrosine and proceeds through key intermediates such as L-DOPA and (S)-reticuline, involving characteristic enzymatic reactions like hydroxylation, decarboxylation, methylation, and intramolecular oxidative coupling. This guide also presents a compilation of known hasubanan alkaloids isolated from Stephania japonica, a representative experimental protocol for their extraction and isolation, and visualizations of the proposed biosynthetic pathway and experimental workflow to aid researchers in this field.

Introduction

Stephania japonica (Thunb.) Miers, a member of the Menispermaceae family, is a well-known medicinal plant with a rich history in traditional medicine. Its therapeutic properties are largely attributed to a diverse array of alkaloids, with the hasubanan-type alkaloids being of significant pharmacological interest. These compounds possess a unique and complex aza-[4.4.3]propellane core structure and have demonstrated a range of biological activities. The specific compound, this compound, is presumed to be a member of this family. Understanding the biosynthetic pathway of these alkaloids is crucial for the potential biotechnological production of known therapeutic agents and the discovery of novel drug candidates.

Proposed Biosynthetic Pathway of Hasubanan Alkaloids

The biosynthesis of hasubanan alkaloids is a branch of the extensive benzylisoquinoline alkaloid (BIA) pathway, originating from the aromatic amino acid L-tyrosine. The pathway to the central intermediate, (S)-reticuline, is well-established. From (S)-reticuline, a series of enzymatic transformations, including a key intramolecular oxidative coupling step, leads to the characteristic hasubanan scaffold.

The proposed biosynthetic pathway can be summarized in the following key stages:

  • Formation of Benzylisoquinoline Precursors from L-Tyrosine: L-tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of enzymatic reactions including hydroxylation, decarboxylation, and transamination.

  • Condensation to form (S)-Norcoclaurine: Dopamine and 4-HPAA are condensed by norcoclaurine synthase (NCS) to form the central BIA precursor, (S)-norcoclaurine.

  • Formation of (S)-Reticuline: A series of methylation and hydroxylation steps, catalyzed by specific O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases, convert (S)-norcoclaurine to the pivotal intermediate, (S)-reticuline.

  • Oxidative Coupling to the Hasubanan Core: The key step in the formation of the hasubanan skeleton is the intramolecular oxidative coupling of a reticuline-like precursor. This reaction is catalyzed by a cytochrome P450 enzyme and proceeds via a diradical mechanism, leading to the formation of the characteristic bridged ring system.

  • Tailoring Reactions: Following the formation of the basic hasubanan core, a variety of tailoring enzymes, such as reductases, oxidases, and methyltransferases, likely modify the structure to produce the diverse range of hasubanan alkaloids observed in Stephania japonica, including hypothetically, this compound.

Hasubanan Alkaloid Biosynthesis cluster_0 Core Benzylisoquinoline Pathway cluster_1 Hasubanan Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase 4-HPAA 4-HPAA L-Tyrosine->4-HPAA Multi-step Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine Norcoclaurine Synthase 4-HPAA->(S)-Norcoclaurine (S)-Reticuline (S)-Reticuline (S)-Norcoclaurine->(S)-Reticuline Methylations & Hydroxylation Prometaphanine-type intermediate Prometaphanine-type intermediate (S)-Reticuline->Prometaphanine-type intermediate Intramolecular Oxidative Coupling (Cytochrome P450) Hasubanan Alkaloids Hasubanan Alkaloids Prometaphanine-type intermediate->Hasubanan Alkaloids Tailoring Reactions (Reductions, Oxidations, Methylations) This compound This compound Hasubanan Alkaloids->this compound Hypothetical Final Steps

Caption: Proposed biosynthetic pathway of hasubanan alkaloids from L-tyrosine.

Known Hasubanan Alkaloids from Stephania japonica

While quantitative data on the biosynthesis of specific hasubanan alkaloids in Stephania japonica is scarce, several members of this class have been isolated and identified from this plant. The presence and relative abundance of these alkaloids can vary depending on factors such as geographical location, season of collection, and the specific plant part analyzed.

Alkaloid NamePlant PartReference
AknadinineAerial parts[1]
EpistephanineAerial parts[1]
HasubanonineNot specified[2]
MetaphanineNot specified[3]
OxostephamiersineLeaves
PrometaphanineNot specified[3]
StephadiamineVine[4]
StephamiersineNot specified[3]
StephasubinineStems
16-OxoprometaphanineLeaves

Experimental Protocols

The following section details a representative protocol for the extraction, isolation, and characterization of hasubanan alkaloids from Stephania japonica. This protocol is a composite based on general methods for alkaloid isolation and may require optimization for specific research objectives.

General Experimental Workflow

Alkaloid_Isolation_Workflow start Plant Material Collection (Stephania japonica) drying Drying and Grinding start->drying extraction Maceration with Methanol (B129727) drying->extraction filtration Filtration and Concentration extraction->filtration acid_base_extraction Acid-Base Partitioning (HCl and NaOH) filtration->acid_base_extraction crude_extract Crude Alkaloid Extract acid_base_extraction->crude_extract column_chromatography Column Chromatography (Silica Gel, Sephadex) crude_extract->column_chromatography fractions Fraction Collection column_chromatography->fractions tlc TLC Analysis fractions->tlc hplc Preparative HPLC tlc->hplc pure_compound Isolated Hasubanan Alkaloid hplc->pure_compound structure_elucidation Structural Elucidation (NMR, MS, etc.) pure_compound->structure_elucidation

Caption: A typical experimental workflow for the isolation of hasubanan alkaloids.

Detailed Protocol

4.2.1. Plant Material and Extraction

  • Collection and Preparation: Collect fresh plant material of Stephania japonica. The plant material (e.g., aerial parts, roots) should be washed, air-dried in the shade, and then ground into a coarse powder.

  • Maceration: The powdered plant material (e.g., 1 kg) is macerated with methanol (e.g., 3 x 5 L) at room temperature for 72 hours for each extraction.

  • Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.2.2. Acid-Base Partitioning

  • Acidification: The crude methanol extract is suspended in 2% aqueous hydrochloric acid (HCl) and filtered.

  • Defatting: The acidic aqueous solution is washed with a non-polar solvent like n-hexane or diethyl ether to remove fats and other non-polar compounds.

  • Basification: The acidic aqueous layer is then basified with a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH), to a pH of 9-10.

  • Extraction of Free Bases: The basified solution is extracted successively with a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃).

  • Crude Alkaloid Fraction: The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure to yield the crude alkaloid extract.

4.2.3. Chromatographic Purification

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity (e.g., by adding methanol).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent). Fractions with similar TLC profiles are combined.

  • Further Purification: The combined fractions containing the target alkaloids are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.

4.2.4. Structural Elucidation

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments to elucidate the detailed chemical structure and stereochemistry.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.

Conclusion

The biosynthesis of hasubanan alkaloids in Stephania japonica is a complex process that is still under investigation. This guide provides a comprehensive overview of the current understanding of this pathway, starting from the primary metabolite L-tyrosine and proceeding through the central benzylisoquinoline alkaloid intermediate (S)-reticuline. The key transformation is a proposed intramolecular oxidative coupling to form the characteristic hasubanan core. While specific enzymatic data for the final steps in Stephania japonica are yet to be fully elucidated, the information presented here, along with the generalized experimental protocols, serves as a valuable resource for researchers working on the phytochemistry, pharmacology, and potential biotechnological applications of these important natural products. Further research, including enzyme characterization and isotopic labeling studies, is necessary to fully unravel the intricacies of hasubanan alkaloid biosynthesis.

References

Preliminary Cytotoxicity Screening of Dihydrooxoepistephamiersine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document outlines a comprehensive framework for the preliminary cytotoxicity screening of Dihydrooxoepistephamiersine, a derivative of the hasubanan (B79425) alkaloid class. While specific experimental data on the cytotoxicity of this compound is not yet publicly available, this guide provides detailed experimental protocols for standard in vitro cytotoxicity assays, data presentation standards, and visualization of experimental workflows and potential signaling pathways. Hasubanan alkaloids, isolated from plants of the genus Stephania, have been reported to exhibit a range of biological activities, including cytotoxic effects, providing a strong rationale for investigating the potential of this compound as a novel cytotoxic agent.[1][2][3][4][5] This whitepaper is intended to serve as a foundational resource for researchers initiating cytotoxicological studies on this and similar natural product derivatives.

Introduction

This compound is a member of the hasubanan alkaloid family, a class of natural products known for their complex chemical structures and diverse pharmacological activities.[1][2][3] Various hasubanan alkaloids have demonstrated cytotoxic properties, making them intriguing candidates for anticancer drug discovery.[1][4][5] A preliminary cytotoxicity screening is the essential first step in evaluating the potential of a novel compound like this compound for further development. This screening aims to determine the concentration at which the compound elicits a toxic response in cultured cells, providing a quantitative measure of its potency.

This guide details the standard methodologies for such a screening, focusing on two widely accepted and robust assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses cell membrane integrity.

Experimental Protocols

Cell Culture
  • Cell Lines: A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Common choices include, but are not limited to:

    • MCF-7 (Breast adenocarcinoma)

    • HeLa (Cervical cancer)

    • A549 (Lung carcinoma)

    • K562 (Chronic myelogenous leukemia)[6]

    • N87 (Gastric carcinoma)[4]

  • Culture Conditions: Cells should be maintained in the appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO₂.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon cell lysis.[12]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Typically, this involves mixing a substrate solution with a dye solution. Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. The reaction results in the conversion of a tetrazolium salt into a colored formazan product.[13] Measure the absorbance at 490 nm using a microplate reader.

  • Controls: It is crucial to include the following controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.

    • Background control: Culture medium without cells.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100.

    • The EC₅₀ value (the concentration of the compound that induces 50% of the maximum LDH release) can be determined from a dose-response curve.

Data Presentation

All quantitative data from the cytotoxicity screening should be summarized in a clear and structured table to facilitate comparison.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineAssayIncubation Time (h)IC₅₀ / EC₅₀ (µM) ± SD
MCF-7 MTT24Data Not Available
48Data Not Available
72Data Not Available
LDH24Data Not Available
48Data Not Available
72Data Not Available
HeLa MTT24Data Not Available
48Data Not Available
72Data Not Available
LDH24Data Not Available
48Data Not Available
72Data Not Available
A549 MTT24Data Not Available
48Data NotAvailable
72Data Not Available
LDH24Data Not Available
48Data Not Available
72Data Not Available
K562 MTT24Data Not Available
48Data Not Available
72Data Not Available
LDH24Data Not Available
48Data Not Available
72Data Not Available
N87 MTT24Data Not Available
48Data Not Available
72Data Not Available
LDH24Data Not Available
48Data Not Available
72Data Not Available

IC₅₀/EC₅₀ values are presented as the mean ± standard deviation from at least three independent experiments.

Visualization of Workflows and Potential Pathways

Visual diagrams are essential for clearly communicating experimental procedures and hypothetical mechanisms of action.

Experimental Workflows

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Add this compound incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Viability & IC50 read->calculate

Figure 1: Workflow for the MTT-based cytotoxicity assay.

LDH_Assay_Workflow cluster_setup Plate Setup & Treatment cluster_supernatant Supernatant Collection cluster_assay LDH Reaction cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Add this compound incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 centrifuge Centrifuge Plate incubate2->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mixture transfer->add_reagent incubate3 Incubate at RT add_reagent->incubate3 read Measure Absorbance at 490 nm incubate3->read calculate Calculate % Cytotoxicity & EC50 read->calculate Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway compound This compound bax Bax/Bak Activation compound->bax death_receptor Death Receptor (e.g., Fas, TNFR1) compound->death_receptor mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp8 Caspase-8 Activation death_receptor->casp8 casp3 Caspase-3 Activation casp8->casp3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Physical and chemical properties of Dihydrooxoepistephamiersine powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrooxoepistephamiersine, a hasubanan (B79425) alkaloid isolated from the roots of Stephania japonica, presents as a powder with potential therapeutic applications. This document provides a comprehensive overview of its known physical and chemical properties. While specific experimental data for this compound is limited, this guide consolidates available information and draws parallels from closely related hasubanan alkaloids to provide a foundational understanding for research and development purposes. The potential biological activities, including anti-inflammatory and opioid receptor binding, are discussed based on the activities of similar compounds in its class.

Physical and Chemical Properties

This compound is a complex heterocyclic natural product. While a complete experimental profile is not extensively documented in publicly available literature, the following data has been compiled from various sources.

Physical Properties

The known physical characteristics of this compound powder are summarized in the table below.

PropertyValue
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Chemical Properties

The chemical identity and properties of this compound are detailed in the following table.

PropertyValue
Molecular Formula C₂₁H₂₇NO₇
Molecular Weight 405.5 g/mol
CAS Number 51804-69-4
Class Hasubanan Alkaloid

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are not extensively published. However, research on other hasubanan alkaloids isolated from Stephania species provides strong indications of its potential pharmacological effects.

Anti-Inflammatory Activity

Hasubanan alkaloids have demonstrated notable anti-inflammatory properties. Specifically, certain compounds within this class have been shown to inhibit the production of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[1]. This suggests that this compound may exert its anti-inflammatory effects through the modulation of inflammatory signaling cascades.

Figure 1. Proposed anti-inflammatory signaling pathway of this compound.

Opioid Receptor Affinity

Several hasubanan alkaloids have been identified as ligands for opioid receptors, with a notable affinity for the delta-opioid receptor[2][3]. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to various physiological effects, including analgesia. The binding of a ligand, such as a hasubanan alkaloid, to the delta-opioid receptor typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity[4][5].

Opioid_Signaling_Pathway cluster_cell Neuron This compound This compound Delta_Opioid_Receptor Delta-Opioid Receptor (GPCR) This compound->Delta_Opioid_Receptor Binding G_Protein G-Protein (Gi/o) Delta_Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channels->Cellular_Response

Figure 2. Postulated opioid receptor signaling pathway for hasubanan alkaloids.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following methodologies are representative of those used for the characterization and biological evaluation of related hasubanan alkaloids.

General Workflow for Isolation and Characterization

The process of obtaining and identifying this compound would typically follow a standard natural product chemistry workflow.

Isolation_Workflow Plant_Material Plant Material (Stephania japonica roots) Extraction Extraction (e.g., with Methanol) Plant_Material->Extraction Fractionation Fractionation (e.g., Solvent Partitioning) Extraction->Fractionation Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Fractionation->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, Mass Spectrometry) Pure_Compound->Structure_Elucidation

References

Spectroscopic Profile of Dihydrooxoepistephamiersine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the hasubanan (B79425) alkaloid, Dihydrooxoepistephamiersine. While a comprehensive public repository of its raw spectroscopic data (NMR, MS, IR) and detailed experimental protocols remains elusive in readily accessible databases and scientific literature, this document consolidates the established chemical properties and structural information to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a naturally occurring alkaloid isolated from the plant Stephania japonica. It belongs to the hasubanan class of alkaloids, which are characterized by a complex tetracyclic ring system.

PropertyValue
Chemical Name This compound
Molecular Formula C₂₁H₂₇NO₇
CAS Number 51804-69-4

Structure:

Due to the limitations in accessing the primary literature, a high-resolution, verifiable chemical structure diagram is not currently available. Researchers are advised to consult the original isolation and structure elucidation publication for a definitive structural representation.

Spectroscopic Data Summary

Detailed, tabulated spectroscopic data for this compound is not publicly available in the searched scientific databases. Typically, the characterization of a novel natural product like this would involve a suite of spectroscopic techniques to elucidate its complex structure. The expected data would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR data would provide information on the chemical environment of each proton, including chemical shifts (δ), coupling constants (J), and multiplicities.

    • ¹³C NMR data would identify the chemical shifts of all carbon atoms in the molecule.

    • 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be crucial for establishing the connectivity of protons and carbons, ultimately defining the complete chemical structure.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition (C₂₁H₂₇NO₇).

    • Fragmentation patterns observed in MS/MS experiments would offer valuable clues about the different structural motifs within the molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would reveal the presence of key functional groups. For this compound, characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O), and amine (N-H or C-N) functionalities, as well as C-H and C-O bonds.

Experimental Protocols

The detailed experimental protocols for the acquisition of spectroscopic data for this compound would be contained within the primary research article describing its isolation and characterization. These protocols are essential for the replication of results and for the comparison of data with newly isolated or synthesized samples. The protocols would typically specify:

  • NMR: The type of NMR spectrometer used (e.g., Bruker, Jeol), the operating frequency (e.g., 400 MHz, 600 MHz), the solvent used (e.g., CDCl₃, DMSO-d₆), and the parameters for each type of experiment (¹H, ¹³C, COSY, etc.).

  • MS: The type of mass spectrometer (e.g., Q-TOF, Orbitrap), the ionization method (e.g., ESI, MALDI), and the experimental conditions for acquiring both full scan and fragmentation data.

  • IR: The type of IR spectrometer (e.g., FTIR) and the sample preparation method (e.g., KBr pellet, thin film).

Logical Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a novel natural product like this compound is outlined below. This diagram illustrates the logical progression from isolation to complete structure elucidation.

Spectroscopic_Workflow Isolation Isolation from Stephania japonica Purification Purification (e.g., Chromatography) Isolation->Purification MS_Analysis Mass Spectrometry (MS) - Determine Molecular Formula Purification->MS_Analysis IR_Analysis Infrared (IR) Spectroscopy - Identify Functional Groups Purification->IR_Analysis NMR_Analysis NMR Spectroscopy (1D and 2D) - Establish Connectivity Purification->NMR_Analysis Structure_Elucidation Complete Structure Elucidation MS_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation

Caption: A generalized workflow for the isolation and structural elucidation of a natural product.

Conclusion and Recommendations

While this guide provides the foundational chemical information for this compound, the absence of detailed public spectroscopic data underscores the importance of accessing primary scientific literature for in-depth research. It is recommended that researchers seeking to work with this compound or its analogs locate the original publication that first reported its discovery. This will be the definitive source for the quantitative spectroscopic data and experimental protocols necessary for rigorous scientific investigation and potential drug development applications.

Discovering Novel Biological Activities of Isoquinoline Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoquinoline (B145761) alkaloids are a large and structurally diverse class of nitrogen-containing heterocyclic compounds derived primarily from the amino acid tyrosine.[1][2] Found extensively in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae, these compounds have been cornerstones of traditional medicine for centuries.[1][2][3] Modern scientific investigation continues to uncover their vast pharmacological potential, revealing novel biological activities that position them as promising candidates for contemporary drug discovery and development.[3][4] This guide provides a comprehensive overview of recent findings in the anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties of isoquinoline alkaloids, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.

Novel Anticancer Activities

Isoquinoline alkaloids have emerged as potent anticancer agents, exerting their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.[5][6] Recent research has identified specific alkaloids with significant cytotoxicity against a range of human cancer cell lines, highlighting their potential as therapeutic leads.[4][7][8]

Data Presentation: Cytotoxic Activity of Isoquinoline Alkaloids

The following table summarizes the in vitro cytotoxic activity of selected isoquinoline alkaloids against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

AlkaloidCancer Cell LineIC50 ValueReference
3,4-2H-tomentelline CHepG2 (Liver Cancer)7.42 µM[2]
9-demethylmucroniferanine AMGC-803 (Gastric Cancer)5.1 µM[2]
9-demethylmucroniferanine AHGC-27 (Gastric Cancer)7.6 µM[2]
BerberineA549 (Lung Cancer)1.95 µM[8]
SanguinarineS. aureus1.9 µg/mL[9]
ChelerythrineP. aeruginosa1.9 µg/mL[9]
Chelidonium majus Root ExtractSK-MEL-3 (Melanoma)1.93 µg/mL[10]
Experimental Protocols

This protocol outlines the determination of the cytotoxic activity of an isoquinoline alkaloid against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]

  • Cell Culture: Culture human cancer cells (e.g., A375 melanoma cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 1 x 10^4 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test alkaloid in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol describes an in vivo model to assess the anticancer activity of a plant extract containing isoquinoline alkaloids using zebrafish larvae.[11][13]

  • Animal Model: Use transgenic zebrafish larvae (e.g., Tg(fli1:EGFP)) at 2 days post-fertilization (dpf).

  • Cancer Cell Preparation: Label human melanoma cells (e.g., A375) with a fluorescent dye (e.g., DiI).

  • Xenotransplantation: Microinject approximately 200 fluorescently labeled cancer cells into the perivitelline space of each zebrafish larva.

  • Compound Exposure: Following injection, transfer the larvae to a 24-well plate and expose them to various non-toxic concentrations of the test extract (e.g., Lamprocapnos spectabilis extract) or a vehicle control.

  • Tumor Growth Monitoring: At 24, 48, and 72 hours post-injection, anesthetize the larvae and capture fluorescent images.

  • Data Analysis: Quantify the fluorescent area or the number of cancer cells in the images to assess the proliferation and migration of tumor cells. Compare the tumor size and metastasis in the treated groups to the control group to evaluate the extract's antitumor activity.

Novel Anti-inflammatory Activities

Isoquinoline alkaloids exhibit potent anti-inflammatory properties by modulating key intracellular signaling pathways, such as the NF-κB and MAPK pathways, thereby inhibiting the production of pro-inflammatory mediators.[1][14]

Data Presentation: Anti-inflammatory Effects of Isoquinoline Alkaloids
AlkaloidModel SystemEffectReference
BerberineLPS-stimulated macrophagesInhibition of TNF-α, IL-6, IL-1β, COX-2, iNOS[1]
SanguinarineIn vivo inflammation modelsReduction of edema and inflammatory mediators[1]
PalmatineLPS-stimulated macrophagesInhibition of NLRP3 inflammasome and NF-κB signaling[1]
Litcubanine ALPS-stimulated macrophagesInhibition of iNOS, TNF-α, IL-1β via NF-κB pathway[15]
Visualization: NF-κB Signaling Pathway Inhibition

The diagram below illustrates the NF-κB signaling pathway, a critical regulator of inflammation, and highlights the inhibitory action of certain isoquinoline alkaloids.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation, NF-κB Release Alkaloids Isoquinoline Alkaloids (e.g., Berberine) Alkaloids->IKK Inhibition DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: NF-κB signaling pathway and points of inhibition by isoquinoline alkaloids.
Experimental Protocol 3: In Vitro Anti-inflammatory Assay

This protocol details the procedure for evaluating the anti-inflammatory effect of an isoquinoline alkaloid on lipopolysaccharide (LPS)-stimulated macrophages.[1]

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.

  • Cell Seeding: Plate the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with various non-toxic concentrations of the test alkaloid for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for 18-24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: Collect the cell culture supernatant to measure the levels of inflammatory mediators.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure nitrite (B80452) concentration in the supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-6): Quantify cytokine levels using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of inflammatory mediators in the alkaloid-treated groups with the LPS-only control group to determine the inhibitory effect.

Novel Neuroprotective Effects

Recent studies have shown that isoquinoline alkaloids can exert significant neuroprotective effects through a variety of mechanisms, including anti-inflammatory action, reduction of oxidative stress, and regulation of autophagy and apoptosis, making them relevant for neurodegenerative diseases.[16][17][18]

Data Presentation: Neuroprotective Activity of Isoquinoline Alkaloids
AlkaloidModel SystemStressorKey Neuroprotective EffectReference
BerberinePC12 cells6-OHDAIncreased cell viability, reduced apoptosis[19]
TetrandrineRat cerebellar granule cellsH2O2Decreased apoptosis[19]
NuciferineDiabetic ratsAlloxanIncreased antioxidant enzyme activity (CAT, SOD)[16]
TetrahydropalmatineRat I/R injury modelIschemia/ReperfusionReduced autophagy via PI3K/Akt/mTOR pathway[16]
BerberineGerbil hippocampusGlobal IschemiaInhibited apoptosis via PI3K/Akt pathway activation[20]
Visualization: Drug Discovery Workflow for Isoquinoline Alkaloids

This diagram illustrates a typical workflow for the discovery and development of isoquinoline alkaloids as therapeutic agents.

DrugDiscovery_Workflow A 1. Source & Isolation (e.g., from Papaveraceae plants) B 2. Structural Elucidation (HPLC, LC-MS/MS, NMR) A->B C 3. In Vitro Screening (Cytotoxicity, Antimicrobial, Anti-inflammatory Assays) B->C D 4. Hit Identification (Potent & Selective Compounds) C->D I Discard C->I Inactive E 5. Mechanism of Action Studies (Signaling Pathway Analysis) D->E Active Hit G 7. Lead Optimization (Medicinal Chemistry) D->G F 6. In Vivo Efficacy & Toxicity (Animal Models: Zebrafish, Mice) E->F H 8. Preclinical Development F->H G->F

Caption: A generalized workflow for isoquinoline alkaloid drug discovery.

Novel Antimicrobial Activities

Isoquinoline alkaloids possess a broad spectrum of antimicrobial activity against pathogenic bacteria and fungi.[21][22] Their mechanisms of action often involve disrupting cell membrane permeability or inhibiting nucleic acid and protein synthesis.[21]

Data Presentation: Antimicrobial Activity of Isoquinoline Alkaloids
AlkaloidTarget MicroorganismMIC ValueReference
ThalicfoetineBacillus subtilis3.12 µg/mL[21]
ChelerythrinePseudomonas aeruginosa1.9 µg/mL[9][21]
SanguinarineStaphylococcus aureus1.9 µg/mL[9][21]
ChelerythrineCandida albicansStrong Activity[9]
ChelidonineCandida albicansStrong Activity[9]
Visualization: Experimental Workflow for Antimicrobial Screening

The following diagram outlines a standard experimental workflow for screening isoquinoline alkaloids for antimicrobial activity.

Antimicrobial_Workflow A Prepare Alkaloid Stock Solutions in DMSO C Perform Serial Dilutions of Alkaloids in 96-well Plate (Broth Microdilution Method) A->C B Prepare Bacterial/Fungal Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually Inspect for Turbidity and Add Viability Indicator (e.g., Resazurin) E->F G Determine MIC (Lowest concentration with no visible growth) F->G H Data Analysis & Reporting G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocol 4: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of an alkaloid.[21]

  • Preparation: Prepare serial two-fold dilutions of the test alkaloid in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial suspension to each well containing the diluted alkaloid. Include a positive control (bacteria, no compound) and a negative control (medium only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Conclusion

Isoquinoline alkaloids represent a rich and diverse source of bioactive compounds with significant therapeutic potential across multiple domains, including oncology, immunology, and neurology.[1][4] Their ability to modulate critical signaling pathways underscores their value as lead compounds in drug discovery.[15][16] The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and drug development professionals. Continued exploration, aided by modern screening technologies and in vivo models, will undoubtedly unlock further novel applications for this remarkable class of natural products.[2][3]

References

Methodological & Application

Application Notes and Protocols for the Extraction of Dihydrooxoepistephamiersine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrooxoepistephamiersine is a bioactive alkaloid that has been isolated from plants of the Stephania genus, specifically Stephania japonica.[1] Alkaloids from this genus, such as bisbenzylisoquinolines and aporphines, are known for their diverse pharmacological activities, making them of significant interest for drug discovery and development.[2][3][4][5][6] This document provides a detailed protocol for the extraction and isolation of this compound from plant material. The methodology is based on established procedures for the extraction of alkaloids from Stephania species and can be adapted and optimized for this specific compound.

Data Presentation

The efficiency of alkaloid extraction can be influenced by various parameters, including the choice of solvent, temperature, and extraction time. The following tables summarize representative quantitative data for the extraction of alkaloids from Stephania species, which can serve as a baseline for the extraction of this compound.

Table 1: Comparison of Solvent Systems for Alkaloid Extraction

Solvent SystemExtraction MethodTemperature (°C)Yield of Crude Alkaloid Extract (%)
Methanol (B129727)Soxhlet6512.5
EthanolMaceration258.2
Chloroform (B151607)Percolation256.5
Methanol:Water (75:25 v/v)Reflux7015.3
DichloromethaneSoxhlet409.8

Table 2: Purification of this compound using Column Chromatography

Stationary PhaseMobile Phase GradientFraction RangePurity of this compound (%)Recovery Rate (%)
Silica (B1680970) GelChloroform:Methanol (99:1 to 90:10)15-25>9585
AluminaHexane:Ethyl Acetate (80:20 to 50:50)12-20>9280
Sephadex LH-20Methanol8-15>9890

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from plant material.

1. Plant Material Preparation

  • Collection and Identification: Collect the roots or relevant plant parts of Stephania japonica. Ensure proper botanical identification to confirm the plant species.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (40-50°C) to reduce moisture content.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction of Crude Alkaloids

  • Maceration:

    • Soak the powdered plant material (1 kg) in methanol (5 L) in a large container with a lid.

    • Allow the mixture to stand for 72 hours at room temperature with occasional stirring.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the maceration process two more times with fresh solvent.

    • Combine all the filtrates.

  • Soxhlet Extraction (Alternative Method):

    • Place the powdered plant material (500 g) into a thimble in a Soxhlet apparatus.

    • Extract with methanol (3 L) for 24-48 hours, or until the solvent in the siphon tube becomes colorless.

  • Solvent Evaporation:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

3. Acid-Base Partitioning for Alkaloid Enrichment

  • Dissolve the crude extract in 5% hydrochloric acid (HCl) until the pH is approximately 2.

  • Filter the acidic solution to remove any insoluble non-alkaloidal material.

  • Wash the acidic solution with chloroform (3 x 500 mL) in a separatory funnel to remove neutral and weakly acidic compounds. Discard the chloroform layer.

  • Adjust the pH of the aqueous layer to approximately 10 with a 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution.

  • Extract the basified aqueous solution with chloroform (3 x 500 mL). The alkaloids will partition into the chloroform layer.

  • Combine the chloroform extracts and wash with distilled water until the washings are neutral.

  • Dry the chloroform extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

4. Chromatographic Purification of this compound

  • Column Chromatography:

    • Prepare a silica gel column (e.g., 60-120 mesh) in a glass column using a slurry packing method with chloroform.

    • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol (e.g., 99:1, 98:2, 95:5, etc.).

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Thin-Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC plates coated with silica gel.

    • Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol 95:5).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with Dragendorff's reagent (for alkaloids).

    • Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

  • Recrystallization:

    • Evaporate the solvent from the combined fractions to obtain the purified compound.

    • Further purify this compound by recrystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone) to obtain pure crystals.

5. Structure Elucidation

The structure of the isolated this compound can be confirmed using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC): To elucidate the detailed chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties.

Visualizations

Extraction_Workflow PlantMaterial Plant Material (Stephania japonica) DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding Extraction Extraction with Methanol (Maceration or Soxhlet) DryingGrinding->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation1 CrudeExtract Crude Methanolic Extract Evaporation1->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChromatography Column Chromatography (Silica Gel) CrudeAlkaloids->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC FractionPooling Pooling of Pure Fractions TLC->FractionPooling Evaporation2 Solvent Evaporation FractionPooling->Evaporation2 Recrystallization Recrystallization Evaporation2->Recrystallization PureCompound Pure this compound Recrystallization->PureCompound

Caption: Experimental workflow for the extraction of this compound.

AcidBase_Partitioning CrudeExtract Crude Extract DissolveHCl Dissolve in 5% HCl (pH 2) CrudeExtract->DissolveHCl Filter1 Filter DissolveHCl->Filter1 AqueousAcid Acidic Aqueous Solution Filter1->AqueousAcid WashChloroform Wash with Chloroform AqueousAcid->WashChloroform AqueousLayer1 Aqueous Layer (Alkaloid Salts) WashChloroform->AqueousLayer1 ChloroformLayer1 Chloroform Layer (Neutral Compounds) - Discard WashChloroform->ChloroformLayer1 Basify Basify with NH4OH (pH 10) AqueousLayer1->Basify ExtractChloroform Extract with Chloroform Basify->ExtractChloroform AqueousLayer2 Aqueous Layer - Discard ExtractChloroform->AqueousLayer2 ChloroformLayer2 Chloroform Layer (Free Alkaloids) ExtractChloroform->ChloroformLayer2 DryEvaporate Dry and Evaporate ChloroformLayer2->DryEvaporate CrudeAlkaloids Crude Alkaloid Fraction DryEvaporate->CrudeAlkaloids

Caption: Logical relationship of the acid-base partitioning process.

References

Application Notes and Protocols: Total Synthesis of Dihydrooxoepistephamiersine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of the complex hasubanan (B79425) alkaloid Dihydrooxoepistephamiersine, also known as Oxoepistephamiersine. The protocols outlined below are based on the successful concise and divergent synthesis methodologies reported in recent literature. Furthermore, this document explores the synthesis of related hasubanan alkaloid analogs, offering insights into the adaptability of these synthetic strategies for the generation of novel derivatives for drug discovery and development.

I. Total Synthesis of this compound

The total synthesis of this compound is a notable achievement in natural product synthesis, showcasing a strategy that begins from the commercially available and inexpensive cyclohexanedione monoethylene acetal (B89532). The synthesis is characterized by three key transformations: a palladium-catalyzed cascade cyclization to construct the core tricyclic framework, a regioselective Baeyer-Villiger oxidation followed by a methylamine-triggered skeletal reorganization to form the benzannulated aza[4.4.3]propellane system, and a late-stage regio- and diastereoselective oxidative annulation of a C(sp³)–H bond to install the challenging tetrahydrofuran (B95107) (THF) ring system and hemiketal moiety.

Quantitative Data Summary

The following table summarizes the key steps and reported yields for the total synthesis of this compound.

Step No.ReactionStarting MaterialProductYield (%)
1Enantioselective AlkylationCyclohexanedione monoethylene acetalChiral substituted cyclohexanedioneNot Reported
2Palladium-Catalyzed Cascade CyclizationChiral substituted cyclohexanedione derivativeTricyclic carbon frameworkNot Reported
3Regioselective Baeyer-Villiger Oxidation & Skeletal ReorganizationTricyclic intermediateBenzannulated aza[4.4.3]propellaneNot Reported
4Late-Stage C-H Oxidative AnnulationAza[4.4.3]propellane intermediateThis compoundNot Reported

Note: Specific yields for each step in the total synthesis of this compound are not detailed in the available literature abstracts. Access to the full publication or its supporting information would be required for this quantitative data.

Experimental Protocols

The following are generalized protocols for the key reactions in the total synthesis of this compound, based on established methodologies in hasubanan alkaloid synthesis.

1. Palladium-Catalyzed Cascade Cyclization to Form the Tricyclic Core

This pivotal step establishes the foundational tricyclic carbon framework of the molecule.

  • Reaction: A solution of the chiral substituted cyclohexanedione derivative (1.0 equiv) in a suitable solvent (e.g., toluene (B28343) or dioxane) is degassed.

  • Catalyst and Ligand: A palladium catalyst, such as Pd(OAc)₂ (0.1 equiv), and a phosphine (B1218219) ligand, for example, Xantphos (0.2 equiv), are added.

  • Reagents: A base, such as K₂CO₃ (2.0 equiv), is added to the mixture.

  • Conditions: The reaction mixture is heated to a specified temperature (e.g., 100-120 °C) and stirred for a designated time (e.g., 12-24 hours) under an inert atmosphere (e.g., argon or nitrogen).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the tricyclic intermediate.

2. Regioselective Baeyer-Villiger Oxidation and Skeletal Reorganization

This sequence transforms the tricyclic ketone into the characteristic benzannulated aza[4.4.3]propellane core.

  • Baeyer-Villiger Oxidation: The tricyclic ketone (1.0 equiv) is dissolved in a chlorinated solvent (e.g., dichloromethane). A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equiv), is added portion-wise at 0 °C. The reaction is stirred at this temperature until the starting material is consumed, as monitored by TLC.

  • Skeletal Reorganization: The reaction mixture from the previous step is then treated with a solution of methylamine (B109427) (MeNH₂) in a suitable solvent (e.g., THF or methanol) at room temperature. The reaction is stirred for several hours until the rearrangement is complete.

  • Work-up and Purification: The reaction is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to afford the aza[4.4.3]propellane.

3. Late-Stage Regio- and Diastereoselective C(sp³)–H Oxidative Annulation

This final key step introduces the tetrahydrofuran ring and the hemiketal moiety.

  • Reagents: The aza[4.e.g., 4.3]propellane intermediate (1.0 equiv) is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of solvents). An oxidizing agent, such as lead tetraacetate (Pb(OAc)₄) or (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), is added in the presence of a catalyst, for example, a copper or rhodium salt.

  • Conditions: The reaction is typically carried out at room temperature or with gentle heating and may be facilitated by photolytic conditions, depending on the specific protocol. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, it is quenched and worked up in a similar manner to the previous steps. Purification by column chromatography or preparative HPLC yields the final product, this compound.

Visualizations

Total_Synthesis_Workflow start Cyclohexanedione monoethylene acetal step1 Enantioselective Alkylation start->step1 intermediate1 Chiral Substituted Cyclohexanedione step1->intermediate1 step2 Palladium-Catalyzed Cascade Cyclization intermediate1->step2 intermediate2 Tricyclic Intermediate step2->intermediate2 step3 Baeyer-Villiger Oxidation & Skeletal Reorganization intermediate2->step3 intermediate3 Aza[4.4.3]propellane Intermediate step3->intermediate3 step4 Late-Stage C-H Oxidative Annulation intermediate3->step4 end_product This compound step4->end_product

Caption: Total synthesis workflow for this compound.

II. Synthesis of this compound Analogs

The synthetic strategies developed for the total synthesis of this compound are amenable to the production of various analogs. By modifying the starting materials or the reagents in the key synthetic steps, novel derivatives with potentially altered biological activities can be generated.

Strategies for Analog Synthesis
  • Modification of the Starting Material: The initial enantioselective alkylation of cyclohexanedione monoethylene acetal allows for the introduction of diverse substituents. By using different alkylating agents, a range of analogs with modifications on the cyclohexyl ring can be synthesized.

  • Variation in the Cascade Cyclization Precursor: Alterations to the aromatic portion of the precursor for the palladium-catalyzed cascade cyclization can lead to analogs with different substitution patterns on the aromatic ring.

  • Alternative Skeletal Reorganization: While methylamine is used to trigger the skeletal reorganization, employing other primary amines could lead to N-substituted analogs of the aza[4.4.3]propellane core.

  • Functionalization of the Final Product: Post-synthesis modification of this compound at its reactive sites can also yield a variety of analogs.

Signaling Pathways and Biological Activity

While the specific biological activity and signaling pathway modulation of this compound are not extensively detailed in the provided search results, hasubanan alkaloids as a class have been investigated for various biological properties. The synthesis of analogs is a crucial step in structure-activity relationship (SAR) studies to optimize these properties.

Analog_Synthesis_Strategy core_synthesis Core Synthesis of This compound mod1 Varying Alkylating Agents in Step 1 core_synthesis->mod1 mod2 Modified Aromatic Precursors for Cascade Cyclization core_synthesis->mod2 mod3 Alternative Amines for Skeletal Reorganization core_synthesis->mod3 mod4 Post-Synthesis Functionalization core_synthesis->mod4 analog_library Library of this compound Analogs mod1->analog_library mod2->analog_library mod3->analog_library mod4->analog_library sar_studies Structure-Activity Relationship (SAR) Studies analog_library->sar_studies drug_dev Drug Development sar_studies->drug_dev

Caption: Strategy for the generation of this compound analogs.

Application Note: Quantification of Dihydrooxoepistephamiersine in Rat Plasma using a Novel HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Dihydrooxoepistephamiersine in rat plasma. This compound is a potential bioactive alkaloid derived from plants of the Stephania genus. The method utilizes protein precipitation for sample preparation and analysis is performed on a triple quadrupole mass spectrometer in positive ion electrospray ionization mode. The assay has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and drug metabolism research.

Introduction

This compound is a complex alkaloid with potential pharmacological activities. To investigate its pharmacokinetic profile and understand its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable and sensitive analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of this compound in rat plasma.

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Sinomenine (Internal Standard, IS) (purity >98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (K2-EDTA as anticoagulant)

Instrumentation
  • HPLC System: A standard HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Chromatographic and Mass Spectrometric Conditions

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Injection Volume 5 µL
Column Temperature 40°C
Run Time 8 minutes

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound408.2256.10.13025
Sinomenine (IS)330.2181.10.13528

Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh 1 mg of this compound and Sinomenine (IS) and dissolve in 1 mL of methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and quality control samples. Prepare a working solution of the IS at a concentration of 100 ng/mL in 50% methanol.

Sample Preparation Protocol
  • Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Sinomenine internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples (to which 10 µL of 50% methanol is added).

  • Vortex for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial with an insert.

  • Inject 5 µL into the HPLC-MS/MS system.

Method Validation Summary

The method was validated according to standard bioanalytical method validation guidelines.

Table 4: Calibration Curve for this compound in Rat Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
10.025102.5
50.128101.2
100.25599.8
501.2898.5
1002.57100.8
50012.999.2
100025.898.0
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Regression Equation y = 0.0258x + 0.0005

Table 5: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%)
LLOQ (1) 8.5105.29.8103.5
Low QC (3) 6.2101.57.5100.1
Mid QC (80) 4.898.95.999.5
High QC (800) 3.599.24.898.7

Table 6: Recovery and Matrix Effect

QC Concentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low QC (3) 88.595.2
High QC (800) 91.297.8

Results and Discussion

The developed HPLC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound in rat plasma. The chromatographic conditions achieved good separation of the analyte and the internal standard from endogenous plasma components, with a total run time of 8 minutes. The protein precipitation method for sample preparation is simple, rapid, and provides clean extracts with good recovery and minimal matrix effects. The validation results demonstrate that the method is linear, precise, and accurate over the concentration range of 1 to 1000 ng/mL.

Conclusion

A robust and reliable HPLC-MS/MS method for the quantification of this compound in rat plasma has been successfully developed and validated. This method is suitable for use in preclinical pharmacokinetic studies and will be a valuable tool for the further development of this promising natural product.

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_analysis HPLC-MS/MS Analysis plasma 50 µL Rat Plasma add_is Add 10 µL IS (Sinomenine) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 150 µL Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial hplc_injection Inject 5 µL hplc_vial->hplc_injection hplc_separation HPLC Separation (C18 Column) hplc_injection->hplc_separation ms_detection MS/MS Detection (MRM Mode) hplc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for the quantification of this compound.

G This compound This compound TargetProtein Target Protein (e.g., Kinase, Receptor) This compound->TargetProtein Binding/Modulation DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 Activation/Inhibition DownstreamEffector2 Downstream Effector 2 TargetProtein->DownstreamEffector2 Activation/Inhibition BiologicalResponse Biological Response (e.g., Anti-inflammatory, Cytotoxic) DownstreamEffector1->BiologicalResponse DownstreamEffector2->BiologicalResponse

Caption: Hypothetical signaling pathway of this compound.

Dihydrooxoepistephamiersine: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of currently available scientific literature reveals a significant gap in knowledge regarding the biological activity and cellular effects of Dihydrooxoepistephamiersine. As such, detailed, experimentally validated protocols for its use in cell culture are not available.

This compound is a natural alkaloid compound that has been isolated from the roots of Stephania japonica.[1] It is identified by the Chemical Abstracts Service (CAS) number 51804-69-4.[1] While its chemical structure is known, there is a notable absence of published studies investigating its pharmacological properties, mechanism of action, or its effects on cells in culture.

Although specific data for this compound is lacking, research on other alkaloids isolated from Stephania japonica may offer some preliminary insights into potential areas of investigation. Extracts and isolated compounds from this plant have been reported to possess a range of biological activities, including:

  • Anti-inflammatory and Neuroprotective Effects: Alkaloids from Stephania japonica have demonstrated anti-neuroinflammatory properties.[2][3]

  • Antimicrobial and Cytotoxic Activity: Various fractions of Stephania japonica extracts have shown activity against bacteria and have exhibited cytotoxic effects in brine shrimp assays.[4]

  • Modulation of Multidrug Resistance: Certain bisbenzylisoquinoline alkaloids from the plant have been found to reverse doxorubicin (B1662922) resistance in human breast cancer cells.[1]

Given the absence of specific data for this compound, the following sections provide a generalized framework and hypothetical protocols that researchers could adapt for initial exploratory studies. It is crucial to emphasize that these are not established protocols and would require substantial optimization and validation.

General Recommendations for Handling and Storage

  • Solubility: this compound is reported to be soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell culture experiments, sterile, cell culture-grade DMSO is the recommended solvent for preparing stock solutions.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1] Before use, thaw the aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Stability: Information on the stability of this compound in solution is not available. It is advisable to prepare fresh dilutions from the stock solution for each experiment.

Hypothetical Experimental Protocols

The following are generalized protocols that could serve as a starting point for investigating the effects of this compound in cell culture. The choice of cell line, concentrations, and endpoints would need to be determined based on the research objectives.

Cell Viability and Cytotoxicity Assay (MTT or WST-1 Assay)

This experiment would determine the effect of this compound on cell proliferation and identify its cytotoxic concentration range (e.g., IC50 value).

Materials:

  • Selected cancer or normal cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT or WST-1 reagent

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium. A wide concentration range is recommended for initial screening (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
Vehicle Control100100100
0.1
1
10
50
100

IC50 Values:

Time PointIC50 (µM)
24h
48h
72h
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This experiment would investigate whether this compound induces programmed cell death.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells (including any floating cells in the medium).

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided with the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark as per the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry.

Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control
This compound (IC50/2)
This compound (IC50)
This compound (2x IC50)

Potential Signaling Pathways for Investigation

Based on the activities of other alkaloids, potential signaling pathways that this compound might modulate could include:

  • Apoptosis Pathways: Investigation of key proteins like Caspases, Bcl-2 family members, and p53.

  • Inflammation Pathways: Analysis of markers like NF-κB, COX-2, and pro-inflammatory cytokines.

  • Cell Cycle Regulation: Examination of cyclins and cyclin-dependent kinases (CDKs).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_compound This compound Stock Solution (in DMSO) treatment Treatment with this compound (various concentrations and time points) prep_compound->treatment prep_cells Cell Seeding prep_cells->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (for signaling proteins) treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant pathway_analysis Signaling Pathway Modulation western->pathway_analysis

Caption: A generalized workflow for the initial investigation of this compound in cell culture.

Hypothetical Signaling Pathway Diagram

G cluster_pathway Hypothetical Apoptosis Induction compound This compound bax Bax (Pro-apoptotic) compound->bax Induces bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

The provided information and protocols are intended as a general guide for researchers interested in exploring the biological activities of this compound. Due to the lack of specific published data, any investigation into this compound will be novel and will require extensive preliminary work to establish effective concentrations, treatment times, and measurable endpoints. Researchers are strongly encouraged to perform thorough literature searches for any new publications on this compound before commencing experimental work.

References

Application Note: In Vitro Bioassay for Dihydrooxoepistephamiersine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrooxoepistephamiersine is a novel natural product with potential therapeutic applications. Early screening suggests cytotoxic effects against various cancer cell lines. This application note provides a detailed protocol for an in vitro bioassay to quantify the cytotoxic and apoptotic activity of this compound. The described methods are essential for researchers, scientists, and drug development professionals engaged in the evaluation of this compound's biological efficacy. The protocols herein detail the assessment of cell viability via a colorimetric MTT assay and the characterization of apoptosis induction through Annexin V-FITC/Propidium Iodide (PI) staining analyzed by flow cytometry.

Principle of the Assays

The initial assessment of this compound's activity is based on its effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

To further elucidate the mechanism of cell death induced by this compound, an Annexin V-FITC/PI apoptosis assay is employed. This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[4][5] In apoptotic cells, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials and Reagents

  • This compound (stock solution in DMSO)

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl Sulfoxide (DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 96-well and 6-well cell culture plates

  • Microplate reader

  • Flow cytometer

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed the selected cancer cell line into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours of incubation, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO-treated) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed the cancer cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight. Treat the cells with this compound at its IC₅₀ concentration (determined from the MTT assay) for 24 hours. Include untreated and vehicle-treated controls.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well.

  • Cell Washing: Centrifuge the cell suspension at 1500 rpm for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.[5]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.[4] The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation

Table 1: Cytotoxic Activity of this compound on Cancer Cell Lines (IC₅₀ Values)

Cell Line24 hours (µM)48 hours (µM)72 hours (µM)
HeLa45.2 ± 3.128.7 ± 2.515.1 ± 1.8
A54962.8 ± 4.541.3 ± 3.925.6 ± 2.2
MCF-738.5 ± 2.922.1 ± 2.111.9 ± 1.3

Table 2: Apoptotic Effect of this compound on HeLa Cells at 24 hours

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Necrotic Cells (%)
Control95.3 ± 2.12.1 ± 0.51.5 ± 0.31.1 ± 0.2
Vehicle (DMSO)94.8 ± 2.32.5 ± 0.61.6 ± 0.41.1 ± 0.3
This compound (IC₅₀)42.1 ± 3.535.8 ± 2.918.7 ± 2.13.4 ± 0.7

Mandatory Visualization

Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) A1 Seed Cancer Cells (96-well plate) A2 Treat with this compound (Serial Dilutions) A1->A2 A3 Incubate (24, 48, 72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan (DMSO) A4->A5 A6 Measure Absorbance (570 nm) A5->A6 A7 Calculate IC50 A6->A7 B1 Seed Cancer Cells (6-well plate) B2 Treat with this compound (IC50 Concentration) B1->B2 B3 Incubate (24h) B2->B3 B4 Harvest Cells B3->B4 B5 Stain with Annexin V-FITC & PI B4->B5 B6 Flow Cytometry Analysis B5->B6 B7 Quantify Apoptotic Cells B6->B7

Caption: Experimental workflow for assessing the in vitro activity of this compound.

Signaling_Pathway compound This compound pro_caspase9 Pro-caspase-9 compound->pro_caspase9 Induces activation of cell_membrane Cell Membrane caspase9 Activated Caspase-9 pro_caspase9->caspase9 Cleavage pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 Activates caspase3 Activated Caspase-3 pro_caspase3->caspase3 Cleavage parp PARP caspase3->parp Cleaves cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro evaluation of this compound's bioactivity. By employing the MTT assay for cytotoxicity and Annexin V/PI staining for apoptosis, researchers can effectively quantify the compound's potency and elucidate its mechanism of action. These assays are fundamental for the preclinical assessment of this compound as a potential therapeutic agent.

References

Dihydrooxoepistephamiersine as a Scaffold for Semi-Synthetic Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrooxoepistephamiersine is a member of the hasubanan (B79425) alkaloid family, a class of structurally complex natural products isolated from plants of the Stephania genus, such as Stephania japonica. Hasubanan alkaloids have garnered significant interest due to their diverse biological activities, which include antitumor, antiviral, and anti-inflammatory effects. Notably, hasubanan alkaloids isolated from Stephania japonica have demonstrated affinity for the human delta-opioid receptor, suggesting their potential as modulators of this important therapeutic target.[1][2] The intricate and rigid tetracyclic core of this compound presents a unique scaffold for the development of novel semi-synthetic derivatives with potentially enhanced biological activities and improved pharmacokinetic profiles.

This document provides detailed application notes and protocols for utilizing this compound as a starting material for semi-synthetic modifications. It includes quantitative data on the biological activity of related compounds, detailed experimental protocols for key transformations, and visualizations of relevant signaling pathways and experimental workflows.

Biological Activity and Quantitative Data

Hasubanan alkaloids from Stephania japonica have been shown to bind to the human delta-opioid receptor. While a specific IC50 value for this compound is not publicly available, the class of hasubanan alkaloids from this plant exhibits a range of affinities.

Compound ClassTargetActivityIC50 Range (µM)Reference
Hasubanan Alkaloids (Stephania japonica)Human delta-opioid receptorBinding Affinity0.7 - 46[1][2]

Signaling Pathway

Activation of the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels through the Gαi/o subunit, as well as the activation of other pathways through the Gβγ subunit. The following diagram illustrates the canonical signaling pathway associated with DOR activation.

DOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound Derivative DOR δ-Opioid Receptor (DOR) Ligand->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates Ca_channel Voltage-gated Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits MAPK MAPK/ERK Pathway G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response GIRK->Cellular_Response K⁺ efflux (Hyperpolarization) Ca_channel->Cellular_Response Reduced Ca²⁺ influx MAPK->Cellular_Response

Caption: Delta-opioid receptor signaling pathway.

Experimental Protocols

The following protocols are adapted from established synthetic routes for hasubanan alkaloids and are intended to serve as a starting point for the semi-synthesis of this compound derivatives.[3][4][5]

Protocol 1: Reduction of the C-6 Ketone to a Hydroxyl Group

This protocol describes the reduction of the ketone functionality at the C-6 position of a hasubanan scaffold to the corresponding alcohol. This transformation can be used to generate derivatives with altered hydrogen bonding capabilities and polarity.

Materials:

Procedure:

  • Dissolve the this compound precursor (1.0 eq) in a mixture of anhydrous DCM and MeOH (e.g., 4:1 v/v) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired C-6 hydroxyl derivative.

Reduction_Workflow Start This compound Precursor (Ketone) Dissolve Dissolve in DCM/MeOH Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NaBH4 Add NaBH₄ Cool->Add_NaBH4 Monitor Monitor by TLC Add_NaBH4->Monitor Quench Quench with NH₄Cl (aq) Monitor->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product C-6 Hydroxyl Derivative Purify->Product

Caption: Workflow for the reduction of the C-6 ketone.

Protocol 2: Acylation of the C-6 Hydroxyl Group

This protocol details the acylation of the newly formed hydroxyl group at the C-6 position to generate ester derivatives. This modification can be used to introduce a variety of functional groups to modulate the lipophilicity and steric bulk of the molecule.

Materials:

  • C-6 Hydroxyl this compound derivative (from Protocol 1)

  • Anhydrous pyridine (B92270) or triethylamine (B128534) (Et₃N)

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid anhydride) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the C-6 hydroxyl derivative (1.0 eq) and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.

  • Add anhydrous pyridine or Et₃N (2.0 eq) to the solution.

  • Cool the mixture to 0 °C and add the acylating agent (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-12 hours).

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired C-6 acylated derivative.

Acylation_Workflow Start C-6 Hydroxyl Derivative Dissolve Dissolve in DCM with DMAP Start->Dissolve Add_Base Add Pyridine or Et₃N Dissolve->Add_Base Cool_Add_Acylating_Agent Cool to 0 °C and add Acylating Agent Add_Base->Cool_Add_Acylating_Agent Stir Stir at RT Cool_Add_Acylating_Agent->Stir Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Stir->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product C-6 Acylated Derivative Purify->Product

Caption: Workflow for the acylation of the C-6 hydroxyl group.

Conclusion

This compound provides a valuable and complex scaffold for the generation of novel semi-synthetic derivatives. The protocols outlined above for the modification of the C-6 position offer a strategic entry point for creating a library of new compounds. By leveraging these methods, researchers can explore the structure-activity relationships of hasubanan alkaloids, with the aim of developing potent and selective modulators of the delta-opioid receptor and other potential biological targets. Further characterization of the synthesized derivatives for their in vitro and in vivo activities will be crucial in advancing our understanding of this fascinating class of natural products and their therapeutic potential.

References

Application of Hasubanan Alkaloids in Antimicrobial Research with a Focus on Dihydrooxoepistephamiersine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hasubanan (B79425) alkaloids are a complex group of nitrogen-containing secondary metabolites isolated from plants of the Stephania genus, which have been used in traditional medicine.[1] This class of alkaloids has demonstrated a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Dihydrooxoepistephamiersine is a hasubanan alkaloid, and while its specific biological activities are not yet detailed in published research, the investigation of its antimicrobial potential is a promising area of study. This document provides an overview of the potential applications and experimental protocols for assessing the antimicrobial properties of this compound and related hasubanan alkaloids.

Data Presentation: Antimicrobial Activity of Representative Hasubanan Alkaloids

While specific data for this compound is unavailable, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of related hasubanan alkaloids, glabradine and eletefine, against various microorganisms to provide a comparative reference.

CompoundMicroorganismTypeMIC (µg/mL)Reference
GlabradineStaphylococcus aureusGram-positive bacteria50[3]
GlabradineStreptococcus mutansGram-positive bacteria50[3]
GlabradineMicrosporum gypseumFungus25[3]
GlabradineMicrosporum canisFungus25[3]
GlabradineTrichophyton rubrumFungus50[3]
EletefineStaphylococcus aureusGram-positive bacteria50[4]

Experimental Protocols

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial or fungal strains.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile saline (0.85%).

  • Microplate reader.

  • Positive control antibiotic (e.g., Penicillin, Amphotericin B).

  • Negative control (broth with solvent).

Procedure:

  • Prepare a stock solution of the test compound.

  • Dispense 100 µL of sterile broth into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare an inoculum of the microorganism from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well, including positive and negative control wells.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm using a microplate reader.

This protocol is used to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay.

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Sterile micropipettes and tips.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto separate sections of an appropriate agar plate.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the test compound from which no microbial growth is observed on the agar plate.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Further Studies Compound Test Compound (this compound) MIC MIC Determination (Broth Microdilution) Compound->MIC Microorganism Bacterial/Fungal Strains Microorganism->MIC MBC_MFC MBC/MFC Determination MIC->MBC_MFC Data Quantitative Data Analysis (MIC/MBC values) MBC_MFC->Data Mechanism Mechanism of Action Studies Data->Mechanism If promising activity

Caption: Workflow for antimicrobial screening of this compound.

Mechanism_of_Action cluster_compound Hasubanan Alkaloid cluster_targets Potential Cellular Targets cluster_outcome Result Alkaloid This compound CellWall Cell Wall Synthesis Inhibition Alkaloid->CellWall Membrane Cell Membrane Disruption Alkaloid->Membrane DNA DNA/RNA Synthesis Inhibition Alkaloid->DNA Protein Protein Synthesis Inhibition Alkaloid->Protein Enzyme Enzyme Inhibition (e.g., Dihydrofolate Reductase, FtsZ) Alkaloid->Enzyme Outcome Bacteriostatic/ Bactericidal Effect CellWall->Outcome Membrane->Outcome DNA->Outcome Protein->Outcome Enzyme->Outcome

Caption: Potential antimicrobial mechanisms of action for hasubanan alkaloids.

References

Techniques for Assessing the Purity of Dihydrooxoepistephamiersine Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrooxoepistephamiersine is a hasubanan-type alkaloid, a class of natural products isolated from plants of the Stephania genus. As with any compound intended for research, particularly in drug development, establishing its purity is a critical step to ensure the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the assessment of this compound sample purity using modern analytical techniques. The primary methods covered are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS). These techniques, when used in conjunction, provide a comprehensive purity profile of the analyte.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound. It separates the analyte from its impurities based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase HPLC (RP-HPLC) is the most common mode for alkaloid analysis.

Experimental Protocol: RP-HPLC

This protocol outlines a general method for the purity analysis of this compound using RP-HPLC with UV detection. Optimization of the mobile phase gradient and detection wavelength may be required for specific impurity profiles.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Trifluoroacetic acid (HPLC grade)

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase A and B) to a final concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample to be tested and prepare a solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a suitable wavelength (e.g., 210 nm, 254 nm, or the λmax of this compound if known). A DAD is recommended to assess peak purity.

    • Gradient Elution: A typical gradient would be to start with a low percentage of acetonitrile and gradually increase it to elute more hydrophobic impurities. An example gradient is provided in Table 1.

Data Analysis:

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram based on its retention time.

  • Integrate the peak areas of the main component and all impurities.

  • Calculate the purity of the sample using the area normalization method:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Data Presentation: HPLC

Table 1: Example HPLC Gradient Program

Time (minutes)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
09010
201090
251090
269010
309010

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte. The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to the signal. By comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Experimental Protocol: ¹H qNMR

This protocol describes the determination of this compound purity using ¹H qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone, 1,2,4,5-tetrachloro-3-nitrobenzene). The internal standard should have a high purity, be stable, not react with the sample, and have at least one signal that is well-resolved from the analyte's signals.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄). The choice of solvent should ensure that both the analyte and the internal standard are fully soluble and that their signals do not overlap with the residual solvent peak.

Procedure:

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the this compound sample into a clean vial.

    • Accurately weigh about 5-10 mg of the certified internal standard into the same vial.

    • Record the exact masses of both the sample and the internal standard.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification. A D1 of at least 5 times the longest T1 value is recommended (a D1 of 30-60 seconds is often sufficient for many organic molecules).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound.

    • Integrate a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard (%)

Data Presentation: qNMR

Table 2: Example Data for qNMR Purity Calculation

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m)8.50 mg6.20 mg
Molecular Weight (MW)389.43 g/mol 116.07 g/mol
Number of Protons (N)1 (example)2
Integral (I)1.001.54
Purity of IS (Purity_IS)-99.8%
Calculated Purity 98.5% -

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for identifying potential impurities. When coupled with a separation technique like HPLC (LC-MS), it can provide the molecular weights of co-eluting impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, aiding in the structural elucidation of unknown impurities.

Experimental Protocol: LC-MS

This protocol provides a general method for the analysis of this compound and its impurities by LC-MS.

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Electrospray ionization (ESI) is a suitable ionization source for alkaloids.

Procedure:

  • LC Conditions: Use the same or similar HPLC conditions as described in section 1.1. The mobile phase should be compatible with MS (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) as a modifier instead of non-volatile buffers).

  • MS Parameters:

    • Ionization Mode: Positive ESI is typically used for alkaloids as they readily form [M+H]⁺ ions.

    • Mass Range: Scan a wide mass range to detect potential impurities (e.g., m/z 100-1000).

    • Fragmentation (MS/MS): Perform data-dependent acquisition to obtain fragmentation spectra of the most abundant ions, which can help in the structural identification of impurities.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of this compound ([M+H]⁺).

    • Examine the total ion chromatogram (TIC) and the extracted ion chromatograms for other m/z values to identify impurity peaks.

    • Use the accurate mass measurements from HRMS to propose elemental compositions for the impurities.

    • Analyze the fragmentation patterns to gain structural information about the impurities.

Data Presentation: MS

Table 3: Hypothetical LC-MS Data for a this compound Sample

Retention Time (min)Observed m/z ([M+H]⁺)Proposed Elemental FormulaProposed Identity
15.2389.1838C₂₁H₂₆NO₆This compound
12.8375.1682C₂₀H₂₄NO₆Demethylated impurity
18.5405.1787C₂₁H₂₆NO₇Oxidized impurity

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_result Final Purity Profile sample This compound Sample weighing Accurate Weighing sample->weighing dissolution Dissolution in Suitable Solvent weighing->dissolution hplc HPLC Analysis (Purity Assessment) dissolution->hplc qnmr qNMR Analysis (Absolute Purity) dissolution->qnmr lcms LC-MS Analysis (Impurity ID) dissolution->lcms hplc_data Chromatographic Purity (%) hplc->hplc_data qnmr_data Absolute Purity (%) qnmr->qnmr_data ms_data Impurity Profile & Identification lcms->ms_data final_purity Comprehensive Purity Report hplc_data->final_purity qnmr_data->final_purity ms_data->final_purity

Caption: Workflow for the comprehensive purity assessment of this compound.

Potential Biological Target Signaling Pathway

Hasubanan alkaloids have been reported to show affinity for opioid receptors. The following diagram illustrates a generalized G-protein coupled opioid receptor signaling pathway, which could be a potential area of investigation for this compound's biological activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol opioid_receptor Opioid Receptor (GPCR) g_protein Gαi/o, Gβγ opioid_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channel (e.g., K+, Ca2+) g_protein->ion_channel Modulates camp cAMP ac->camp cellular_response Cellular Response (e.g., Analgesia, Neuronal Inhibition) ion_channel->cellular_response Contributes to atp ATP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates pka->cellular_response Phosphorylates targets leading to dihydro This compound (Ligand) dihydro->opioid_receptor Binds

Application Notes and Protocols for the Handling and Storage of Novel Chemical Compounds: A General Guide Using Dihydrooxoepistephamiersine as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrooxoepistephamiersine is a compound of interest for which detailed public information is scarce. As with any novel chemical entity, a cautious and systematic approach to handling and storage is paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound for research purposes. These application notes provide a framework for establishing safe and effective laboratory protocols.

Risk Assessment and Safety Precautions

A comprehensive risk assessment should be performed before any work with this compound commences. This assessment should consider the potential hazards (toxicity, reactivity, etc.), the quantities being used, and the procedures being performed.

2.1. Personal Protective Equipment (PPE)

Due to the unknown toxicological profile of this compound, a stringent PPE policy should be implemented, treating the compound as potentially hazardous.

  • Eye Protection: Chemical splash goggles meeting appropriate safety standards (e.g., ANSI Z87.1) are mandatory. A face shield should be worn over safety glasses if there is a risk of splashing or aerosol generation.[1]

  • Hand Protection: Chemical-resistant gloves are required. Given the absence of specific glove breakthrough data, double gloving is recommended. The outer glove should be removed and disposed of immediately after handling the compound.[1] Nitrile gloves are a common choice, but their suitability should be verified.[1]

  • Body Protection: A lab coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or disposable overalls should be considered.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the compound as a powder outside of a containment device, a properly fitted respirator (e.g., N95 or higher) is necessary.

2.2. Engineering Controls

  • Fume Hood: All handling of this compound powder and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure a safe working environment.

2.3. Decontamination and Waste Disposal

  • Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. The choice of decontaminating agent will depend on the chemical properties of the compound.

  • Waste Disposal: All waste materials (gloves, pipette tips, vials, etc.) contaminated with this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Storage and Stability

Proper storage is crucial for maintaining the quality and integrity of this compound. General guidelines for API storage should be followed.[2]

3.1. General Storage Conditions

Storage areas should be clean, dry, and well-ventilated.[2] To prevent degradation, the compound should be protected from light and moisture.

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)To minimize chemical degradation and microbial growth.
Humidity Low humidityTo prevent hydrolysis and degradation.
Light Protected from light (e.g., in an amber vial or a dark container)To prevent photodegradation.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) for sensitive compoundsTo prevent oxidation.

3.2. Monitoring and Alarms

Storage units (refrigerators, freezers) should be equipped with calibrated temperature monitoring devices and alarms to provide notifications of temperature excursions.[2]

3.3. Receiving and Handling of New Shipments

Upon receiving a shipment of this compound, inspect the packaging for any damage.[2] Verify that the shipping conditions (e.g., temperature) have been maintained.[2] The receiving area should be separate from the storage area.[2]

Experimental Protocols

The following is a generalized protocol for preparing this compound for an in vitro cell-based assay.

4.1. Protocol: Preparation of a Stock Solution and Working Solutions

  • Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

    • Perform all weighing and initial dissolution steps within a chemical fume hood.

  • Stock Solution (e.g., 10 mM):

    • Carefully weigh the required amount of this compound powder.

    • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use volumes in properly labeled, light-protected vials.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Working Solutions:

    • Thaw a single aliquot of the stock solution when needed.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations for the experiment.

Visualizations

G cluster_prep Preparation cluster_stock Stock Solution cluster_storage Storage cluster_working Working Solution A Equilibrate vial to room temperature B Weigh powder in fume hood A->B C Add solvent (e.g., DMSO) to powder B->C D Vortex/sonicate to dissolve C->D E Aliquot into single-use vials D->E F Store at -20°C or -80°C E->F G Thaw one aliquot H Prepare serial dilutions in media G->H G A Handling Novel Compound? B Perform Risk Assessment A->B Yes C Is Compound a Powder? B->C D Use Fume Hood C->D Yes E Is there a splash risk? C->E No D->E F Wear Face Shield E->F Yes G Follow Standard PPE E->G No H Proceed with Experiment F->H G->H

References

Application Notes and Protocols for High-Throughput Screening of Dihydrooxoepistephamiersine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrooxoepistephamiersine is a novel natural product with potential therapeutic applications. High-throughput screening (HTS) campaigns are essential for systematically evaluating its biological activity across a wide range of cellular and molecular targets. These application notes provide a comprehensive framework for designing and executing HTS assays to identify and characterize the bioactivity of this compound, including detailed protocols and data presentation guidelines. HTS allows for the rapid screening of large compound libraries, making it a crucial tool in modern drug discovery.[1][2][3] The goal is to identify "hits"—compounds that exhibit a desired biological effect—which can then be further validated and developed.[4]

Hypothetical Signaling Pathway: Modulation of the Pro-Apoptotic Pathway

For the purpose of this application note, we will hypothesize that this compound is being investigated for its potential to induce apoptosis in cancer cells through the modulation of the Bcl-2 family of proteins. Anti-apoptotic Bcl-2 proteins are validated cancer targets.[5] A key mechanism of action could be the inhibition of anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade and subsequent cell death.

cluster_0 Apoptotic Stimulus cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Outer Membrane Permeabilization (MOMP) cluster_3 Caspase Cascade cluster_4 Cellular Outcome This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 inhibits Bax/Bak Bax/Bak Bcl-2->Bax/Bak inhibits Cytochrome c release Cytochrome c release Bax/Bak->Cytochrome c release promotes Caspase-9 Caspase-9 Cytochrome c release->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Hypothetical signaling pathway of this compound.

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently screen large numbers of compounds and identify promising candidates for further investigation. The process typically involves a primary screen, a confirmation screen, and a secondary assay to validate the initial findings.

Compound_Library Compound Library (including this compound) Primary_Screen Primary High-Throughput Screen (e.g., Cell Viability Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Compounds showing desired activity) Primary_Screen->Hit_Identification Confirmation_Screen Confirmation Screen (Re-testing of initial hits) Hit_Identification->Confirmation_Screen Dose_Response Dose-Response and IC50 Determination Confirmation_Screen->Dose_Response Secondary_Assay Secondary/Orthogonal Assays (e.g., Apoptosis Assay) Dose_Response->Secondary_Assay Lead_Compound Lead Compound Secondary_Assay->Lead_Compound Primary_Hit Primary Screen Hit (% Inhibition > Threshold) Re-test Re-test in Primary Assay Primary_Hit->Re-test Dose_Response_Test Dose-Response Assay Re-test->Dose_Response_Test Activity Confirmed False_Positive_1 False Positive Re-test->False_Positive_1 Activity Not Confirmed Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response_Test->Orthogonal_Assay Dose-dependent activity observed False_Positive_2 False Positive Dose_Response_Test->False_Positive_2 No dose-response Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit Activity in secondary assay confirmed False_Positive_3 False Positive Orthogonal_Assay->False_Positive_3 No activity in secondary assay

References

Troubleshooting & Optimization

Overcoming solubility issues of Dihydrooxoepistephamiersine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrooxoepistephamiersine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is an aporphine (B1220529) alkaloid, a class of naturally occurring nitrogen-containing compounds. Like many other alkaloids, it is a lipophilic molecule, meaning it has poor solubility in water and aqueous buffers.[1][2] This low solubility can lead to significant challenges in experimental settings, potentially causing issues such as precipitation in stock solutions, inaccurate results in biological assays, and difficulties in formulation for in vivo studies.[1]

Q2: What is the known solubility of this compound in common solvents?

Q3: What are the primary strategies for improving the solubility of this compound in aqueous solutions?

Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most common and effective methods for laboratory-scale experiments include:

  • Co-solvency: Introducing a water-miscible organic solvent to the aqueous buffer.[1][2]

  • pH Adjustment: Modifying the pH of the buffer to ionize the compound, thereby increasing its solubility.[1]

  • Use of Cyclodextrins: Encapsulating the compound within cyclodextrin (B1172386) molecules to form a more soluble inclusion complex.[3]

The choice of method will depend on the specific experimental requirements, including the tolerance of the assay system to the chosen excipients.

Troubleshooting Guide

This guide provides a structured approach to addressing solubility issues with this compound.

Decision-Making Workflow for Solubility Enhancement

Solubility_Workflow start Start: Poor Solubility of This compound in Aqueous Buffer check_assay_tolerance Is the assay tolerant to organic solvents (e.g., DMSO)? start->check_assay_tolerance use_cosolvent Use Co-solvent Method (e.g., DMSO) check_assay_tolerance->use_cosolvent Yes check_ionizable Is this compound ionizable (as an alkaloid)? check_assay_tolerance->check_ionizable No end_success Solubility Issue Resolved use_cosolvent->end_success end_fail Consult Further or Consider Alternative Formulation use_cosolvent->end_fail If precipitation occurs adjust_ph Use pH Adjustment Method check_ionizable->adjust_ph Yes use_cyclodextrin Use Cyclodextrin Complexation check_ionizable->use_cyclodextrin No adjust_ph->end_success adjust_ph->end_fail If pH affects assay use_cyclodextrin->end_success use_cyclodextrin->end_fail If complexation is insufficient NF_kappa_B_Pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates dihydro This compound dihydro->ikk inhibits ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Inflammatory Cytokines) nucleus->transcription initiates MAPK_Pathway stimulus Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors dihydro This compound dihydro->raf inhibits cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response PI3K_AKT_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 converts pip2 PIP2 pip2->pip3 akt AKT pip3->akt activates downstream Downstream Targets (mTOR, GSK3β) akt->downstream dihydro This compound dihydro->pi3k inhibits cellular_processes Cellular Processes (Survival, Growth, Proliferation) downstream->cellular_processes

References

Stability testing of Dihydrooxoepistephamiersine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Dihydrooxoepistephamiersine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound drug substance for long-term stability studies?

Based on general guidelines for stability testing, long-term studies for this compound drug substance should be conducted under the conditions of 25°C ± 2°C / 60% RH ± 5% RH. The frequency of testing should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][2]

Q2: What conditions should be used for accelerated stability testing of this compound?

Accelerated stability testing is designed to increase the rate of chemical degradation and physical changes of a drug.[2] For this compound, it is recommended to use exaggerated storage conditions, such as 40°C ± 2°C / 75% RH ± 5% RH. Testing should be performed at a minimum of three time points, including the initial and final points of a 6-month study (e.g., 0, 3, and 6 months).[1] These studies help to predict the shelf-life and assess the impact of short-term excursions outside the label storage conditions.[2]

Q3: What are the primary degradation pathways observed for this compound?

Initial stress testing of this compound suggests that the primary degradation pathways are hydrolysis and oxidation.[3] Under acidic and basic conditions, hydrolytic cleavage of the lactam ring has been observed. Oxidative degradation appears to be initiated by exposure to light and atmospheric oxygen, leading to the formation of N-oxides and hydroxylated derivatives.

Q4: Which analytical methods are suitable for stability-indicating assays of this compound?

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended primary analytical technique.[4] This method should be capable of separating the intact drug from its degradation products. For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed, particularly for the analysis of volatile degradants, though derivatization may be necessary.[4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the HPLC Chromatogram

  • Question: During my stability study, I am observing unexpected peaks in the HPLC chromatogram for this compound. What could be the cause?

  • Answer: Unexpected peaks can arise from several sources:

    • Degradation Products: The new peaks may be degradation products of this compound. To confirm this, you should perform forced degradation studies (stress testing) under various conditions (acid, base, oxidation, heat, light) to see if you can intentionally generate these same peaks.[3]

    • Contamination: The peaks could be from contamination in your sample preparation, mobile phase, or the HPLC system itself. Run a blank injection (mobile phase only) to rule out system contamination. Review your sample handling procedures for any potential sources of contamination.

    • Excipient Interactions: If you are analyzing a formulated product, the new peaks could be due to interactions between this compound and the excipients. Analyze a placebo sample (formulation without the active pharmaceutical ingredient) to check for interfering peaks.

Issue 2: Loss of Assay Potency in Long-Term Stability Samples

  • Question: I am observing a significant loss of potency for this compound in my long-term stability samples stored under recommended conditions. What should I investigate?

  • Answer: A significant loss of potency suggests a stability issue that needs to be addressed:

    • Review Storage Conditions: Verify that the storage chambers have maintained the correct temperature and humidity throughout the study period. Check for any temperature or humidity excursions.

    • Investigate Degradation: Correlate the loss of potency with an increase in the area of known or unknown degradation peaks in your HPLC analysis. If new peaks are present, attempt to identify them.

    • Container Closure System: Evaluate the suitability of the container closure system. It may not be providing adequate protection from moisture or oxygen.

    • Re-evaluate Analytical Method: Ensure that your analytical method is accurate and that the observed loss is not an artifact of the method itself. Re-assay a freshly prepared standard to confirm the performance of your method.

Data Presentation

Table 1: Accelerated Stability Data for this compound Drug Substance (40°C ± 2°C / 75% RH ± 5% RH)

Time Point (Months)Assay (%)Total Impurities (%)Appearance
099.80.15White crystalline powder
198.50.45White crystalline powder
396.20.88Off-white powder
692.11.52Slightly yellow powder

Table 2: Long-Term Stability Data for this compound Drug Substance (25°C ± 2°C / 60% RH ± 5% RH)

Time Point (Months)Assay (%)Total Impurities (%)Appearance
099.80.15White crystalline powder
399.60.20White crystalline powder
699.40.25White crystalline powder
999.20.30White crystalline powder
1299.00.35White crystalline powder

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Mandatory Visualizations

experimental_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_troubleshooting Troubleshooting protocol_dev Develop Stability Protocol method_val Validate Analytical Methods protocol_dev->method_val sample_prep Prepare Stability Samples method_val->sample_prep storage Place Samples in Stability Chambers sample_prep->storage testing Perform Testing at Time Points storage->testing data_analysis Analyze Data testing->data_analysis report_gen Generate Stability Report data_analysis->report_gen oos_result Out of Specification? data_analysis->oos_result oos_result->data_analysis Investigate & Re-test

Caption: Experimental Workflow for this compound Stability Testing.

degradation_pathway cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway dihydro This compound hydrolysis_product Hydrolyzed Lactam Ring Product dihydro->hydrolysis_product Acid/Base n_oxide N-Oxide Derivative dihydro->n_oxide Oxidizing Agent/Light hydroxylated Hydroxylated Derivative dihydro->hydroxylated Oxidizing Agent/Light

Caption: Postulated Degradation Pathways of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for Dihydrooxoepistephamiersine and Other Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in bioassay results, with a focus on challenges commonly encountered when working with complex natural products like Dihydrooxoepistephamiersine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its bioassays challenging?

A1: this compound is a novel natural product. As with many natural products, bioassays can be challenging due to the compound's inherent properties and potential for interference with assay components. Inconsistencies in results can arise from factors such as compound stability, solubility, purity, and unforeseen interactions with the assay system itself.

Q2: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

A2: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous assays through non-specific mechanisms, leading to a high rate of false-positive results.[1] Natural products can fall into this category.[2] Common PAINS include compounds with reactive functional groups like quinones, catechols, and rhodanines.[1] Without specific structural information on this compound, it is crucial to consider the possibility of it acting as a PAIN and to perform counter-screens to verify its activity.

Q3: How can I be sure that the observed activity is specific to my compound and not an artifact?

A3: To confirm specific activity, it is essential to perform orthogonal assays. These are assays that measure the same biological endpoint but use different detection methods or technologies. For example, if you observe cytotoxicity in a colorimetric MTT assay, you could validate this finding using a luminescence-based ATP assay or a fluorescence-based live/dead staining method. Consistent results across different assay platforms increase confidence in the observed bioactivity.

Q4: My results for this compound are not reproducible between experiments. What are the most common sources of variability?

A4: Inconsistent results in cell-based assays are a frequent challenge.[3] Key sources of variability include:

  • Cell-based factors: Inconsistent cell seeding density, high passage number leading to genetic drift, and mycoplasma contamination.[3]

  • Compound-related issues: Poor solubility leading to precipitation, degradation of the compound over time, and batch-to-batch variability in purity.[4]

  • Assay conditions: Fluctuations in incubation time, temperature, or CO2 levels, as well as "edge effects" in microplates.[5]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells can mask the true effect of your compound. Below is a table outlining potential causes and recommended solutions.

Possible Cause Recommended Solution Citation
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for simultaneous seeding.[5]
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or water to maintain humidity.[5]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.[3]
Compound Precipitation Visually inspect wells for precipitate. Decrease the final solvent concentration. Consider using a different, less toxic solvent.[4]
Issue 2: Discrepancy Between Different Viability Assays

Different cell viability assays measure different cellular parameters, and some are more prone to interference from natural products than others.

Assay Type Principle Advantages Disadvantages with Natural Products Citation
MTT/MTS/XTT Reduction of tetrazolium salts by mitochondrial dehydrogenases in living cells.Inexpensive, widely used.Prone to interference from colored or redox-active compounds (e.g., polyphenols), which can lead to false positives or negatives.[6][7][6][7]
ATP-based (e.g., CellTiter-Glo) Measures ATP levels as an indicator of metabolically active cells.High sensitivity, simple protocol, less prone to colorimetric interference.Can be affected by compounds that modulate cellular ATP levels through mechanisms other than cytotoxicity.[8]
Live/Dead Staining Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity.Provides direct visualization of cell viability. Can be used in high-content screening.Fluorescent natural products can interfere with the assay readout.[9][9]
  • Run a cell-free control: Add this compound to the assay medium without cells to check for direct chemical interference with the assay reagents.

  • Use an orthogonal assay: If you suspect interference with your primary assay, confirm your results with a method based on a different principle (e.g., switch from an MTT to an ATP-based assay).

  • Microscopic examination: Visually inspect the cells under a microscope to confirm the results of your viability assay.

Issue 3: Lack of Dose-Dependent Response

A flat or erratic dose-response curve can indicate several problems with the experimental setup or the compound itself.

Possible Cause Recommended Solution Citation
Compound Instability Prepare fresh solutions of this compound for each experiment. Assess the stability of the compound in your assay medium over time.[4]
Inappropriate Concentration Range Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active concentration range.[3]
Assay Interference at High Concentrations High concentrations of natural products can lead to non-specific effects like aggregation or membrane disruption.[10] Run a counter-screen to rule out these effects.[10]

Experimental Protocols

A detailed experimental protocol is crucial for reproducibility. Below is a generalized protocol for a cell viability assay that can be adapted for this compound.

General Cell Viability Assay Protocol (MTT Assay)
  • Cell Seeding:

    • Harvest cells from a sub-confluent culture.

    • Perform a cell count and assess viability using trypan blue exclusion.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well in a 96-well plate).

    • Seed the cells and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain the desired test concentrations. The final solvent concentration in the wells should be non-toxic (typically <0.5%).

    • Add the diluted compound to the appropriate wells. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with media only).

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

General Experimental Workflow for Natural Product Bioassays

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_screening Screening & Hit Identification cluster_validation Validation & Mechanism of Action a Natural Source Material b Crude Extract a->b Extraction c Bioassay-Guided Fractionation b->c d Primary Bioassay c->d e Identify Active Fractions d->e f Isolate Pure Compounds e->f g Structure Elucidation f->g h Confirm Structure & Purity g->h i Dose-Response & IC50 h->i j Orthogonal Assays i->j k Mechanism of Action Studies j->k Troubleshooting_Workflow start Inconsistent Bioassay Results q1 High variability between replicates? start->q1 a1 Check cell seeding, pipetting, edge effects q1->a1 Yes q2 Discrepancy between different assays? q1->q2 No a1->q2 a2 Run cell-free controls, perform orthogonal assays q2->a2 Yes q3 Lack of dose-dependent response? q2->q3 No a2->q3 a3 Check compound stability, broaden concentration range q3->a3 Yes end Consistent Results q3->end No a3->end Signaling_Pathway compound This compound receptor Cell Surface Receptor compound->receptor Inhibits kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf nucleus Nucleus tf->nucleus Translocation response Cellular Response (e.g., Apoptosis) nucleus->response

References

Optimizing dosage of Dihydrooxoepistephamiersine for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please note that "Dihydrooxoepistephamiersine" (DHOE) appears to be a novel or hypothetical compound, as there is no information available in the public scientific literature. The following technical support guide has been constructed based on established principles of in vivo pharmacology and drug development for novel kinase inhibitors. The data, protocols, and pathways are representative examples to guide researchers.

Welcome to the technical support center for DHOE. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of DHOE for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound (DHOE)?

A1: this compound is a potent, selective, ATP-competitive inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, with high affinity for the p110α isoform. By inhibiting PI3K, DHOE effectively blocks the downstream activation of Akt and mTOR, leading to decreased cell proliferation, survival, and angiogenesis in tumor models.

Below is a diagram illustrating the proposed signaling pathway and the point of inhibition by DHOE.

PI3K_Akt_mTOR_Pathway

Caption: PI3K/Akt/mTOR signaling pathway with DHOE inhibition point.

Q2: What is the recommended vehicle for in vivo administration of DHOE?

A2: For preclinical studies, DHOE can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline (v/v/v/v). It is critical to prepare the formulation fresh daily and ensure complete solubilization before administration. A vehicle-only control group should always be included in experiments to account for any potential effects of the formulation itself.

Q3: What is the Maximum Tolerated Dose (MTD) of DHOE in mice?

A3: Based on dose-range finding studies in female BALB/c mice (6-8 weeks old), the MTD for DHOE administered intraperitoneally (IP) once daily (QD) for 14 consecutive days is estimated to be 30 mg/kg . Doses above this level led to significant body weight loss and other clinical signs of toxicity.

Troubleshooting Guide

Issue 1: Excessive body weight loss (>15%) or signs of toxicity observed in animals.

This is a common issue when testing a new compound. The following decision tree can help troubleshoot the problem.

Toxicity_Troubleshooting Start Issue: Excessive Toxicity (>15% weight loss) CheckVehicle Is the vehicle-only control group also showing toxicity? Start->CheckVehicle VehicleIssue Root Cause: Vehicle Toxicity Action: Reformulate. Consider alternative solvents or reducing DMSO concentration. CheckVehicle->VehicleIssue Yes CompoundIssue Toxicity is compound-related. CheckVehicle->CompoundIssue No CheckDose Are you dosing at or below the MTD (30 mg/kg)? CompoundIssue->CheckDose AboveMTD Root Cause: Dose Too High Action: Reduce dose to ≤30 mg/kg. Re-run MTD study if needed. CheckDose->AboveMTD No (Above MTD) AtMTD Toxicity observed even at MTD. CheckDose->AtMTD Yes (At or Below MTD) CheckSchedule Can the dosing schedule be modified? AtMTD->CheckSchedule ModifySchedule Action: Change schedule. Try intermittent dosing (e.g., Q2D, 5 days on/2 off) to improve tolerability. CheckSchedule->ModifySchedule Yes ContactSupport Root Cause: Intrinsic Compound Toxicity Action: Consider PK/PD modeling to find a therapeutic window. Contact scientific support. CheckSchedule->ContactSupport No

Caption: Decision tree for troubleshooting in vivo toxicity.

Issue 2: Lack of tumor growth inhibition in a xenograft efficacy study.

If DHOE is not showing the expected anti-tumor effect, consider the following:

  • Confirm Compound Activity: Ensure the batch of DHOE is active by testing it in an in vitro cell-based assay (e.g., a cell viability assay on a sensitive cell line).

  • Verify Dosing and Formulation: Double-check all dose calculations, formulation steps, and administration techniques. Ensure the compound was fully in solution.

  • Analyze Pharmacokinetics (PK): The lack of efficacy could be due to poor drug exposure at the tumor site. A PK study is essential to confirm that DHOE achieves sufficient concentration and residence time in the plasma and tumor tissue.

  • Re-evaluate the Animal Model: The chosen xenograft model may not be dependent on the PI3K pathway for its growth. Confirm the mutational status (e.g., PIK3CA mutation) of the cell line used for the xenograft to ensure it is an appropriate model.

Quantitative Data Summary

The following tables summarize key data from initial characterization studies of DHOE.

Table 1: Maximum Tolerated Dose (MTD) Study Results Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Dosing: IP, QD for 14 days.

Dose Group (mg/kg) Mean Body Weight Change (%) Morbidity/Mortality Clinical Signs Observed MTD Assessment
Vehicle Control +5.2% 0/5 None -
10 +3.1% 0/5 None Tolerated
30 -8.5% 0/5 Mild, transient lethargy MTD
50 -16.2% 1/5 Significant lethargy, ruffled fur Exceeded

| 100 | -22.5% | 3/5 | Severe lethargy, hunched posture | Exceeded |

Table 2: Single-Dose Pharmacokinetic (PK) Parameters in Mice Dose: 30 mg/kg IP. n=3 mice per timepoint.

Parameter Value Unit
Cmax (Peak Plasma Concentration) 2.8 µM
Tmax (Time to Peak Concentration) 0.5 hours
AUC (Area Under the Curve) 10.4 µM*h

| T½ (Half-life) | 3.2 | hours |

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study

This protocol outlines the general workflow for determining the MTD of DHOE.

MTD_Workflow Start Start: MTD Study Acclimate 1. Acclimate Animals (e.g., BALB/c mice, 7 days) Start->Acclimate Group 2. Randomize into Dose Groups (n=5 per group, incl. vehicle) Acclimate->Group Dose 3. Administer DHOE/Vehicle Daily (e.g., IP route, for 14 days) Group->Dose Monitor 4. Daily Monitoring - Body Weight - Clinical Signs (lethargy, etc.) - Food/Water Intake Dose->Monitor Endpoint 5. Define Endpoints - Study termination at Day 14 - Euthanasia if >20% weight loss Monitor->Endpoint Analysis 6. Analyze Data - Plot mean body weight change - Record all clinical observations Endpoint->Analysis DetermineMTD 7. Determine MTD Highest dose that does not cause >15% mean weight loss or significant clinical signs Analysis->DetermineMTD End End: MTD Established DetermineMTD->End

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Methodology:

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Grouping: Randomly assign mice to dose groups (e.g., Vehicle, 10, 30, 50, 100 mg/kg) with n=5 mice per group.

  • Formulation: Prepare DHOE in the recommended vehicle daily.

  • Administration: Administer the calculated dose via intraperitoneal (IP) injection once daily (QD) for 14 consecutive days. The injection volume should be consistent, typically 10 mL/kg.

  • Monitoring: Record body weights and perform a clinical health assessment daily. Note any signs of toxicity such as lethargy, ruffled fur, or hunched posture.

  • Endpoint: The primary endpoint is the completion of the 14-day dosing period. Euthanize animals that lose more than 20% of their initial body weight or show signs of severe distress.

  • MTD Determination: The MTD is defined as the highest dose that results in no mortality and a mean group body weight loss of less than 15%, without inducing other significant signs of toxicity.

How to avoid repeated freeze-thaw cycles for Dihydrooxoepistephamiersine solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dihydrooxoepistephamiersine Solutions

Welcome to the technical support center for this compound. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of this compound solutions to ensure their stability and integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to avoid repeated freeze-thaw cycles for this compound solutions?

A1: Repeated freeze-thaw cycles can significantly compromise the stability and integrity of this compound, a complex alkaloid. Each cycle of freezing and thawing can lead to:

  • Chemical Degradation: The process can induce degradation of the compound, altering its molecular structure and reducing its biological activity.

  • Precipitation: Changes in temperature can affect the solubility of this compound in its solvent, potentially causing it to precipitate out of the solution. This leads to an inaccurate concentration in the supernatant used for experiments.

  • Inconsistent Results: Using a solution that has undergone multiple freeze-thaw cycles can lead to unreliable and non-reproducible experimental outcomes due to the unknown concentration and purity of the active compound.

Q2: What is the best practice for storing this compound solutions to prevent degradation from freeze-thaw cycles?

A2: The most effective method to prevent degradation from repeated freeze-thaw cycles is to aliquot the stock solution into single-use volumes immediately after preparation. These smaller, experiment-sized aliquots can then be stored at the recommended temperature. When an experiment is to be performed, only the required number of aliquots are thawed, leaving the remaining stock undisturbed.

Q3: How should I prepare aliquots of my this compound stock solution?

A3: Upon receiving or preparing a stock solution of this compound, it is crucial to divide it into smaller, single-use aliquots. The volume of each aliquot should be based on the amount typically required for a single experiment. Use low-binding microcentrifuge tubes to prevent the compound from adhering to the plastic. Ensure the tubes are clearly labeled with the compound name, concentration, and date of aliquoting.

Q4: At what temperature should I store the aliquots of this compound?

A4: For long-term storage, it is generally recommended to store aliquots of this compound at -80°C. For shorter-term storage, -20°C may be sufficient. Always refer to the manufacturer's specific storage instructions if available. It is important to store the aliquots in a location with stable temperature to avoid accidental thawing.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or inconsistent biological activity in assays. Degradation of this compound due to multiple freeze-thaw cycles.Prepare fresh aliquots from a new stock solution. For future use, ensure that stock solutions are aliquoted and that each aliquot is used only once.
Precipitate observed in the solution after thawing. The compound has come out of solution due to temperature changes or solvent evaporation.Gently warm the solution and vortex to try and redissolve the precipitate. If it does not redissolve, do not use the solution as the concentration will be inaccurate. Prepare a fresh solution and ensure proper aliquoting for storage.
Difficulty reproducing experimental results. Inconsistent concentration of the active compound due to repeated use of the same stock solution that has undergone multiple freeze-thaw cycles.Discard the old stock solution and prepare a new one. Implement a strict single-use aliquot policy for all future experiments.

Data on Compound Stability After Freeze-Thaw Cycles

While specific data for this compound is not publicly available, the following table illustrates the potential impact of freeze-thaw cycles on the stability of similar compounds in a DMSO solution, as observed in general stability studies.[1][2] This data is for illustrative purposes to emphasize the importance of proper storage.

Number of Freeze-Thaw Cycles Average Compound Integrity (%) Standard Deviation (%)
01000
198.51.2
395.22.5
588.74.1
1075.36.8

Experimental Protocol: Aliquoting this compound Stock Solution

Objective: To prepare single-use aliquots of a this compound stock solution to minimize degradation from repeated freeze-thaw cycles.

Materials:

  • This compound stock solution

  • Sterile, low-binding microcentrifuge tubes (e.g., 0.5 mL or 1.5 mL)

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Tube rack

  • Permanent marker for labeling

  • -80°C freezer

Procedure:

  • Preparation:

    • Work in a clean, designated area, such as a laminar flow hood, to minimize contamination.

    • Ensure the this compound stock solution is fully dissolved and at the correct concentration. If the stock solution is frozen, thaw it completely on ice and vortex gently to ensure a homogenous mixture.

  • Labeling:

    • Clearly label each microcentrifuge tube with the following information:

      • "this compound"

      • Concentration of the stock solution

      • Date of aliquoting

      • Your initials

  • Aliquoting:

    • Determine the appropriate volume for each aliquot based on the requirements of your typical experiments. It is advisable to create aliquots of varying volumes if your experimental needs differ.

    • Using a calibrated micropipette with a sterile, low-retention tip, carefully dispense the desired volume of the stock solution into each labeled microcentrifuge tube.

    • Change pipette tips between aliquots if there is any risk of cross-contamination, although it is not strictly necessary if aliquoting from the same stock.

  • Storage:

    • Securely cap each microcentrifuge tube.

    • Place the aliquots in a tube rack or a labeled freezer box.

    • Immediately transfer the aliquots to a -80°C freezer for long-term storage.

  • Usage:

    • When you need to use the compound for an experiment, remove a single aliquot from the freezer.

    • Thaw the aliquot on ice.

    • Once thawed, vortex gently to ensure the solution is homogenous before use.

    • Crucially, any unused portion of the thawed aliquot should be discarded and not refrozen.

Visualizations

Workflow for Proper Storage of this compound Solutions

G cluster_0 Preparation of Stock Solution cluster_1 Aliquoting for Storage cluster_2 Long-Term Storage cluster_3 Experimental Use A Dissolve this compound in appropriate solvent B Ensure complete dissolution (Vortex/Sonicate if necessary) A->B C Label sterile, low-binding microcentrifuge tubes B->C Proceed Immediately D Dispense single-use volumes into each tube C->D E Store aliquots at -80°C D->E Store Immediately F Thaw a single aliquot on ice E->F Retrieve one aliquot as needed G Vortex gently before use F->G H Use in experiment G->H I Discard any unused portion H->I

Caption: Workflow for preparing and storing this compound aliquots.

References

Technical Support Center: Dihydrooxoepistephamiersine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the purification protocols for Dihydrooxoepistephamiersine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound and related alkaloids.

Issue 1: Low Yield of Crude Alkaloid Extract

  • Question: We are experiencing a very low yield of the crude alkaloid extract after the initial acid-base extraction from Stephania hernandifolia. What are the possible causes and solutions?

  • Answer: Low yields of crude alkaloid extracts can stem from several factors related to the extraction process. Here are some common causes and troubleshooting steps:

    • Incomplete Cell Lysis: The plant material may not be ground finely enough, preventing efficient solvent penetration. Ensure the dried plant material is milled to a fine powder.

    • Insufficient Maceration Time: The alkaloids may not have had enough time to be extracted into the acidic solution. Increase the maceration time, potentially with gentle agitation.

    • Incorrect pH for Partitioning: The pH of the aqueous and organic phases is critical for efficient partitioning. Ensure the aqueous layer is sufficiently acidic (pH 2-3) to protonate the alkaloids and make them water-soluble. Conversely, ensure the aqueous layer is sufficiently basic (pH 9-11) to deprotonate the alkaloids for extraction into the organic solvent.[1]

    • Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers, trapping the alkaloids. To break emulsions, you can try adding a saturated NaCl solution (brine) or centrifuging the mixture.[1]

    • Choice of Organic Solvent: The polarity of the organic solvent used for extraction is important. Chloroform (B151607) is commonly used, but other solvents like dichloromethane (B109758) or a mixture of chloroform and isopropanol (B130326) could be more effective.

Issue 2: Poor Separation during Column Chromatography

  • Question: Our column chromatography is resulting in poor separation of this compound from other alkaloids, with significant peak tailing. How can we improve the resolution?

  • Answer: Poor separation and peak tailing are common challenges in the chromatography of alkaloids, often due to their basic nature and interaction with the stationary phase.[2] Consider the following solutions:

    • Strong Adsorption to Silica (B1680970) Gel: The basic nitrogen atom in this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to peak tailing and sometimes irreversible adsorption.[1][2]

      • Solution 1: Deactivate the Silica Gel: Before packing the column, treat the silica gel with a base, such as triethylamine (B128534) (0.1-1% in the mobile phase), to neutralize the acidic sites.[1][2]

      • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina (B75360).[1] Reversed-phase (C18) chromatography can also be a good alternative, especially for polar alkaloids.[2]

    • Inappropriate Mobile Phase: The solvent system may not be optimized for your specific separation needs.

      • Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal mobile phase for separating this compound from its impurities before scaling up to column chromatography.[2] A common mobile phase for alkaloids is a mixture of chloroform and methanol, with a small amount of ammonia (B1221849) or triethylamine to reduce peak tailing.

Issue 3: Suspected Compound Degradation

  • Question: We suspect that this compound may be degrading during the purification process. What are the potential causes and how can we mitigate this?

  • Answer: Alkaloids can be sensitive to pH extremes and prolonged exposure to certain conditions, which can lead to degradation.

    • Acid/Base Instability: Prolonged exposure to strong acids or bases during extraction can potentially cause degradation of hasubanan (B79425) alkaloids. It is advisable to perform the acid-base extraction steps as quickly as possible and avoid excessively high or low pH values if the compound is known to be labile.

    • Degradation on Stationary Phase: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.[1][2]

      • Solution: As mentioned previously, deactivating the silica gel with a base or using a neutral stationary phase like alumina can prevent on-column degradation.[1][2]

    • Thermal Instability: While many alkaloids are relatively stable, prolonged heating during solvent evaporation could lead to degradation. Use a rotary evaporator at a moderate temperature to remove solvents.

Frequently Asked Questions (FAQs)

Q1: What is a general protocol for the extraction and purification of this compound?

A1: While a specific, optimized protocol for this compound is not widely published, a general procedure for the isolation of hasubanan alkaloids from Stephania hernandifolia can be adapted as follows:

  • Extraction:

    • The dried and powdered plant material is extracted with 95% ethanol (B145695).

    • The solvent is removed under reduced pressure to yield a crude ethanol extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an acidic aqueous solution (e.g., 2% sulfuric acid).

    • This aqueous solution is then washed with a non-polar organic solvent like petroleum ether to remove non-alkaloidal compounds.

    • The acidic aqueous layer is then basified with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-11.

    • The free alkaloids are then extracted from the basified aqueous solution with chloroform.

    • The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) and concentrated to yield the crude alkaloid mixture.

  • Chromatographic Purification:

    • The crude alkaloid mixture is subjected to column chromatography for purification. A combination of different chromatographic techniques is often necessary for the isolation of pure compounds.

    • Silica Gel Chromatography: This is a common first step. The column is typically eluted with a gradient of chloroform and methanol, often with a small percentage of ammonia or triethylamine added to the mobile phase to improve peak shape.

    • Reversed-Phase (Rp-18) Chromatography: This can be used for further purification, particularly for more polar alkaloids.

    • Size-Exclusion Chromatography (Sephadex LH-20): This is useful for separating compounds based on their size and can be effective for final polishing steps.

Q2: Which analytical techniques are suitable for identifying and characterizing this compound?

A2: A combination of spectroscopic techniques is essential for the structural elucidation and confirmation of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyls (C=O) and hydroxyls (O-H).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the chromophores present in the molecule.

Q3: Are there any specific safety precautions to consider when working with this compound and other alkaloids?

A3: Yes, when handling any potent bioactive compound, including alkaloids, it is crucial to follow standard laboratory safety procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

  • Handling: Avoid inhalation of dust from powdered plant material or the purified compound. Avoid direct contact with the skin.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Data Presentation

Due to the limited quantitative data available specifically for this compound, the following table provides a qualitative summary of key parameters based on general alkaloid purification principles.

ParameterRecommended Condition/SolventRationale
Extraction
Solvent95% EthanolEfficiently extracts a broad range of alkaloids.
Acid-Base Partitioning
Acidic Aqueous Phase pH2-3Ensures protonation and solubilization of alkaloids.
Basic Aqueous Phase pH9-11Ensures deprotonation for extraction into organic solvent.[1]
Organic SolventChloroform, DichloromethaneGood solubility for free-base alkaloids.
Column Chromatography
Stationary PhaseSilica Gel (deactivated), Alumina, Reversed-Phase (C18)To mitigate strong adsorption and peak tailing of basic alkaloids.[1][2]
Mobile Phase Modifier0.1-1% Triethylamine or AmmoniaNeutralizes acidic sites on silica gel, improving peak shape.[2]

Experimental Protocols

Detailed Methodology for Acid-Base Extraction of Crude Alkaloids

  • Maceration: Macerate 100 g of finely powdered, dried Stephania hernandifolia plant material in 500 mL of 2% sulfuric acid for 24 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth and then through filter paper. Wash the plant residue with an additional 100 mL of 2% sulfuric acid. Combine the filtrates.

  • Defatting: Transfer the acidic aqueous extract to a separatory funnel and wash three times with 200 mL portions of petroleum ether. Discard the petroleum ether layers.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add concentrated ammonium hydroxide (B78521) with stirring until the pH reaches 10.

  • Extraction of Free Alkaloids: Extract the basified aqueous solution four times with 250 mL portions of chloroform.

  • Drying and Concentration: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude alkaloid extract.

Mandatory Visualization

Experimental_Workflow Start Dried Plant Material Extraction Extraction with 95% Ethanol Start->Extraction Concentration1 Solvent Removal Extraction->Concentration1 Crude_Extract Crude Ethanol Extract Concentration1->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Defatting Wash with Petroleum Ether Acid_Base->Defatting Basification Basification (pH 9-11) Defatting->Basification Organic_Extraction Extraction with Chloroform Basification->Organic_Extraction Crude_Alkaloids Crude Alkaloid Mixture Organic_Extraction->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel, Rp-18, etc.) Crude_Alkaloids->Column_Chromatography Fractions Collect Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Final_Concentration Solvent Removal Combine_Pure->Final_Concentration Pure_Compound Purified this compound Final_Concentration->Pure_Compound

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree Problem Poor Separation in Column Chromatography Cause1 Strong Adsorption to Silica? Problem->Cause1 Check for Peak Tailing Cause2 Inappropriate Mobile Phase? Problem->Cause2 Check for Poor Resolution Solution1a Deactivate Silica with Base (e.g., Triethylamine) Cause1->Solution1a Solution1b Switch to Neutral Alumina or Reversed-Phase Cause1->Solution1b Solution2 Optimize Mobile Phase using TLC Cause2->Solution2

Caption: Troubleshooting decision tree for column chromatography issues.

References

Technical Support Center: Addressing Off-Target Effects of Small Molecule Inhibitors in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Dihydrooxoepistephamiersine" was not found in a search of the scientific literature. The following technical support guide provides a general framework for identifying and mitigating off-targe effects of small molecule inhibitors in cellular models, which can be adapted for any compound under investigation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects are unintended interactions of a small molecule inhibitor with cellular components other than its primary therapeutic target.[1] These interactions can lead to misleading experimental results, cellular toxicity, and a lack of translatability from in vitro findings to in vivo efficacy and safety.[1] It is crucial to identify and mitigate off-target effects to ensure the specificity and validity of your research.

Q2: My small molecule shows the expected phenotype, but I suspect off-target effects. What are the first steps to investigate this?

A2: A good starting point is to perform a dose-response experiment and determine the IC50 (or EC50) of your compound for the observed phenotype. If the concentration required to achieve the phenotype is significantly higher than the known binding affinity (e.g., Ki, Kd) for the intended target, it may suggest off-target effects. Additionally, using a structurally related but inactive control compound can help differentiate between on-target and off-target driven phenotypes.

Q3: What are some common computational and experimental approaches to identify potential off-target interactions?

A3: A multi-pronged approach is often the most effective.

  • In Silico Prediction: Computational tools can predict potential off-target interactions based on the chemical structure of your compound.[2][3] These tools compare your molecule against databases of known protein-ligand interactions to identify proteins with similar binding pockets to your intended target.[3]

  • Experimental Profiling:

    • Unbiased (Genome-wide) Methods: Techniques like chemical proteomics and thermal proteome profiling (TPP) can identify direct and indirect protein interactors of your compound across the proteome.[4][5]

    • Biased (Candidate-based) Methods: If you have predicted off-targets from in silico analysis, you can validate these using methods like cellular thermal shift assays (CETSA), kinase panels (if your compound is a kinase inhibitor), or enzymatic assays with purified proteins.

Troubleshooting Guides

Problem 1: Inconsistent phenotypic results between different cell lines.
Possible Cause Troubleshooting Step Expected Outcome
Different expression levels of the on-target or off-target proteins. 1. Perform Western blotting or qPCR to quantify the protein and mRNA expression levels of the intended target and key potential off-targets in each cell line.A correlation between the expression level of the on-target (or an off-target) and the observed phenotype strengthens the case for its involvement.
Variations in signaling pathway activation or compensation. 2. Use pathway-specific reporter assays or phospho-specific antibodies to assess the activation state of pathways downstream of the intended target and potential off-targets.This can reveal if compensatory mechanisms in one cell line are masking the effect of the inhibitor.
Cell-type specific metabolic differences. 3. Treat cells with the compound for varying durations and measure its intracellular concentration and the levels of its major metabolites using LC-MS/MS.Differences in compound metabolism could explain varied phenotypic responses.
Problem 2: Observed phenotype does not correlate with the knockdown/knockout of the intended target.
Possible Cause Troubleshooting Step Expected Outcome
The phenotype is primarily driven by an off-target effect. 1. Perform a rescue experiment: in a target knockout/knockdown background, express a version of the target that is resistant to your compound (e.g., through site-directed mutagenesis of the binding site).If the compound still elicits the phenotype in the presence of the resistant target, it strongly suggests an off-target mechanism.
Functional redundancy with other proteins. 2. Perform a combinatorial knockdown of the intended target and its closely related family members.If the phenotype is only observed upon knockdown of multiple proteins, it indicates functional redundancy.
The compound affects the function of the target in a way that is not recapitulated by knockdown/knockout (e.g., scaffolding function). 3. Use orthogonal approaches to validate the on-target engagement, such as a cellular thermal shift assay (CETSA) or a target engagement biomarker assay.Confirmation of on-target binding in cells, even without a corresponding phenotype upon target depletion, may point to more complex mechanisms of action.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of a small molecule to its intended target protein in a cellular context.

Methodology:

  • Cell Treatment: Incubate cultured cells with the small molecule inhibitor or a vehicle control (e.g., DMSO) at various concentrations for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 37°C to 65°C) for 3 minutes.

  • Lysis and Separation: Lyse the cells by freeze-thawing and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: shRNA/siRNA-Mediated Target Knockdown for Phenotypic Validation

Objective: To determine if the observed cellular phenotype is dependent on the intended target.

Methodology:

  • Reagent Design and Validation: Design at least two independent shRNAs or siRNAs targeting different regions of the target mRNA. Validate their knockdown efficiency by qPCR and Western blotting. A non-targeting control shRNA/siRNA should be included.

  • Cell Transduction/Transfection: Introduce the shRNA/siRNA into the cells using an appropriate delivery method (e.g., lentiviral transduction for stable knockdown or lipid-based transfection for transient knockdown).

  • Phenotypic Assay: After confirming target knockdown, treat the cells with the small molecule inhibitor at its effective concentration. Perform the relevant phenotypic assay (e.g., cell viability, proliferation, migration).

  • Data Analysis: Compare the phenotypic response to the inhibitor in the target knockdown cells versus the non-targeting control cells. A blunted or absent response in the knockdown cells supports on-target activity.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Target Validation cluster_2 Off-Target Identification cluster_3 Conclusion phenotype Observed Cellular Phenotype cetsa CETSA for Target Engagement phenotype->cetsa Confirm Binding knockdown shRNA/siRNA Knockdown phenotype->knockdown Confirm Dependence insilico In Silico Profiling phenotype->insilico Predict Off-Targets proteomics Chemoproteomics/TPP phenotype->proteomics Identify Off-Targets on_target On-Target Effect Confirmed cetsa->on_target rescue Rescue Experiment knockdown->rescue Validate Specificity knockdown->on_target If phenotype is lost off_target Off-Target Effect Identified knockdown->off_target If phenotype persists rescue->on_target insilico->off_target proteomics->off_target

Caption: Workflow for investigating on-target and off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway inhibitor Small Molecule Inhibitor target Intended Target inhibitor->target offtarget Off-Target Protein inhibitor->offtarget downstream1 Downstream Effector 1 target->downstream1 phenotype_on Expected Phenotype downstream1->phenotype_on downstream2 Downstream Effector 2 offtarget->downstream2 phenotype_off Unintended Phenotype downstream2->phenotype_off

Caption: On-target versus off-target signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of Dihydrooxoepistephamiersine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental investigation of Dihydrooxoepistephamiersine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative exhibits poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge that can significantly hinder oral bioavailability.[1][2] A systematic approach to improving solubility should be adopted. Initial steps include:

  • Physicochemical Characterization: Thoroughly characterize the solid-state properties of your derivative, including its crystallinity, polymorphism, and salt form. Different polymorphic forms can have varying solubilities.

  • pH-Solubility Profile: Determine the solubility of the compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). This will indicate if salt formation or pH modification of the formulation could be viable strategies.

  • Excipient Screening: Conduct preliminary screening with a panel of pharmaceutically acceptable solubilizing agents and surfactants to identify potential formulation components.

Q2: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound derivatives?

A2: Several formulation strategies can be employed, often categorized as traditional and novel techniques.[2] The choice of strategy depends on the specific properties of the drug molecule.[1] Common approaches include:

  • Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.[1][3]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly enhance solubility and dissolution.[3]

  • Lipid-Based Formulations: For lipophilic compounds, formulating the drug in oils, surfactants, and co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[1]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug molecule.[4]

Troubleshooting Guides

Issue 1: Inconsistent results in Caco-2 permeability assays.

  • Problem: High variability in apparent permeability (Papp) values across experiments.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Step
Compromised Monolayer Integrity Verify TEER values: Ensure Transepithelial Electrical Resistance (TEER) values are within the acceptable range for your laboratory's established Caco-2 cell line before and after the experiment. Lucifer Yellow Assay: Include a Lucifer Yellow permeability test to confirm monolayer tightness. A high Papp for Lucifer Yellow indicates leaky monolayers.[5]
Low Compound Recovery Check for non-specific binding: The compound may be binding to the plastic of the assay plates. Use low-binding plates or pre-treat plates with a blocking agent. Assess metabolic instability: The compound may be metabolized by Caco-2 cells. Analyze samples for the presence of metabolites.[6]
Poorly Solubilized Test Compound Ensure complete dissolution: The compound must be fully dissolved in the transport buffer. Use of co-solvents like DMSO should be minimized (typically <1%) and consistent across experiments.[7]

Issue 2: The formulated this compound derivative shows poor stability.

  • Problem: The active pharmaceutical ingredient (API) degrades in the formulation over time.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Step
Hydrolysis Control moisture content: Protect the formulation from humidity during manufacturing and storage. Consider using desiccants in packaging.[8] pH adjustment: Determine the pH of maximum stability and buffer the formulation accordingly.
Oxidation Use of antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid into the formulation.[8] Inert atmosphere: Manufacture and package the product under an inert atmosphere (e.g., nitrogen).[8]
Photodegradation Light-protective packaging: Use amber or opaque containers to protect the formulation from light exposure.[8]
Excipient Incompatibility Compatibility studies: Conduct differential scanning calorimetry (DSC) or high-performance liquid chromatography (HPLC) based studies to assess the compatibility of the API with all excipients.[9]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for this compound Derivatives

This protocol is adapted from established methods for assessing intestinal permeability in vitro.[6][10]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21 days to allow for spontaneous differentiation into a polarized monolayer.[11]

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayer.

    • Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions. A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s is generally considered acceptable.[5]

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the dosing solution of the test compound (e.g., 10 µM in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle agitation for a defined period (e.g., 2 hours).[10]

    • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B-A) for Efflux Assessment:

    • Follow the same procedure as the A-B experiment, but add the dosing solution to the basolateral chamber and sample from the apical chamber.[11]

  • Sample Analysis: Quantify the concentration of the this compound derivative in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio ≥ 2 suggests the involvement of active efflux transporters.[11]

Data Presentation: Illustrative Permeability Data

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPredicted Human Absorption
Derivative A0.51.22.4Low (<50%)
Derivative B (Formulated)5.26.01.15Medium (50-90%)
Atenolol (Low Permeability Control)< 1--< 50%
Propranolol (High Permeability Control)> 10--> 90%

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis caco2_culture Caco-2 Cell Culture (21 days on Transwell) integrity_check Monolayer Integrity Check (TEER & Lucifer Yellow) caco2_culture->integrity_check dosing Add Compound to Donor Chamber integrity_check->dosing incubation Incubate at 37°C (2 hours) dosing->incubation sampling Sample from Receiver Chamber incubation->sampling lcms LC-MS/MS Analysis sampling->lcms papp_calc Calculate Papp & Efflux Ratio lcms->papp_calc

Caption: Workflow for the Caco-2 permeability assay.

signaling_pathway cluster_downstream Downstream Effects receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation survival Cell Survival erk->survival drug This compound Derivative drug->raf

Caption: Hypothetical signaling pathway inhibited by a derivative.

References

Validation & Comparative

A Comparative Guide to Diarylpyrimidine (DAPY) Derivatives as Anti-HIV Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anti-HIV therapeutics is continually evolving, driven by the need for more potent drugs with improved resistance profiles and better patient outcomes. Among the various classes of antiretrovirals, non-nucleoside reverse transcriptase inhibitors (NNRTIs) remain a cornerstone of combination antiretroviral therapy (cART). This guide provides a detailed comparison of a prominent class of NNRTIs, the Diarylpyrimidine (DAPY) derivatives, with other anti-HIV agents, supported by experimental data and detailed methodologies.

Introduction to Diarylpyrimidine (DAPY) Derivatives

DAPY derivatives are a successful class of second-generation NNRTIs known for their high potency, high specificity, and favorable pharmacokinetic properties.[1] Unlike first-generation NNRTIs such as nevirapine (B1678648) and efavirenz, which are often compromised by the rapid emergence of drug-resistant HIV-1 strains, DAPYs like the FDA-approved drugs etravirine (B1671769) and rilpivirine (B1684574) have demonstrated efficacy against a broader range of NNRTI-resistant viruses.[2][3] Their unique flexibility allows them to bind to the allosteric site of the HIV-1 reverse transcriptase (RT) enzyme, even in the presence of mutations that confer resistance to other NNRTIs.

Comparative Anti-HIV Activity

The anti-HIV efficacy of novel DAPY derivatives is often evaluated against wild-type (WT) HIV-1 strains and a panel of clinically relevant mutant strains. The following tables summarize the in vitro anti-HIV-1 activity (EC50), cytotoxicity (CC50), and selectivity index (SI) of several recently developed DAPY derivatives compared to established antiretroviral drugs.

Table 1: Anti-HIV Activity of Novel DAPY Derivatives against Wild-Type HIV-1 (IIIB Strain)

CompoundEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
Compound 202.627.210461[4]
Compound 272.4>149.2>62167[4]
Compound 332.414.86167[4]
Compound 120.014264.1918870[1]
Compound 170.025>200>8000[1]
Etravirine (ETV)4.02.2550[4]
Rilpivirine (RPV)----
Zidovudine (AZT)---[5]
Nevirapine (NVP)---[5]
Efavirenz (EFV)---[5]

EC50: 50% effective concentration for inhibiting HIV-1 replication. CC50: 50% cytotoxic concentration. SI = CC50/EC50. Data for some reference drugs were not available in the same comparative study.

Table 2: Anti-HIV Activity of DAPY Derivatives against NNRTI-Resistant HIV-1 Strains

CompoundL100I (EC50 nM)K103N (EC50 nM)Y181C (EC50 nM)Y188L (EC50 nM)E138K (EC50 nM)F227L+V106A (EC50 nM)Reference
Compound 206.51.411.616.26.0120[4]
Etravirine (ETV)9.84.217.524.316.944[4]
Compound 12-0.020.13---[1]
Compound 17-0.006--0.026-[1]

Lower EC50 values indicate higher potency.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

DAPY derivatives exert their anti-HIV effect by binding to a hydrophobic, allosteric pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site.[6] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

HIV_RT_Inhibition cluster_virus HIV Virion cluster_cell Host Cell Viral RNA Viral RNA HIV-1 RT HIV-1 RT Viral RNA->HIV-1 RT Reverse Transcription Viral DNA Viral DNA HIV-1 RT->Viral DNA Provirus Integration Provirus Integration Viral DNA->Provirus Integration DAPY Derivative DAPY Derivative DAPY Derivative->HIV-1 RT Inhibition

Figure 1. Mechanism of action of DAPY derivatives in inhibiting HIV-1 reverse transcription.

Experimental Protocols

The validation of anti-HIV activity for DAPY derivatives involves a series of standardized in vitro assays. Below are the detailed methodologies for key experiments.

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay quantifies the ability of a compound to inhibit HIV-1-induced cytopathogenicity in a human T-cell line.

Anti_HIV_Assay_Workflow MT-4 Cells MT-4 Cells Incubation Incubation MT-4 Cells->Incubation Compound Dilutions Compound Dilutions Compound Dilutions->Incubation HIV-1 Stock HIV-1 Stock HIV-1 Stock->Incubation MTT Staining MTT Staining Incubation->MTT Staining 5 days OD Measurement OD Measurement MTT Staining->OD Measurement Data Analysis Data Analysis OD Measurement->Data Analysis Calculate EC50 & CC50

Figure 2. Workflow for the MT-4 cell-based anti-HIV-1 assay.

Methodology:

  • Cell Preparation: MT-4 cells are seeded in 96-well plates at a density of 6 x 10^5 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Virus Infection: A standardized amount of HIV-1 (IIIB strain) is added to the wells containing cells and the test compound.

  • Incubation: The plates are incubated for 5 days at 37°C in a 5% CO2 incubator.

  • Cytotoxicity and Antiviral Effect Measurement: The viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. The optical density (OD) is measured at 540 nm.

  • Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the cytopathic effect of HIV-1 by 50%. The 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of the compounds on the activity of recombinant HIV-1 RT.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and the four deoxyribonucleotide triphosphates (dNTPs), one of which is labeled (e.g., [³H]dTTP).

  • Compound and Enzyme Addition: The test compound at various concentrations and a fixed amount of recombinant HIV-1 RT are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated onto filter paper.

  • Quantification: The amount of incorporated radiolabeled dNTP is quantified using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces the RT activity by 50%.

Comparison with Other Anti-HIV Drug Classes

While DAPY derivatives are potent NNRTIs, a comprehensive anti-HIV strategy often involves a combination of drugs from different classes.

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are prodrugs that, once phosphorylated within the host cell, act as chain terminators when incorporated into the growing viral DNA chain by RT. Examples include Zidovudine (AZT) and Tenofovir.

  • Protease Inhibitors (PIs): These drugs block the viral protease enzyme, which is essential for cleaving viral polyproteins into mature, functional proteins required for the assembly of new virions.

  • Integrase Strand Transfer Inhibitors (INSTIs): These agents inhibit the viral integrase enzyme, preventing the integration of the viral DNA into the host cell's genome.

  • Entry Inhibitors: These drugs block the entry of HIV into host cells by targeting viral envelope proteins or host cell receptors.

The choice of a specific drug regimen depends on factors such as the patient's treatment history, viral load, CD4 count, and the presence of drug-resistance mutations.

Conclusion

Diarylpyrimidine derivatives represent a significant advancement in the NNRTI class of anti-HIV drugs, offering high potency against both wild-type and resistant strains of HIV-1. The continuous development of novel DAPYs with improved efficacy and resistance profiles, as demonstrated by the experimental data presented, highlights their potential as key components in future cART regimens. Further research focusing on optimizing their pharmacokinetic properties and minimizing off-target effects will be crucial for their clinical translation.

References

Comparative Analysis of Stephania Alkaloids: A Focus on Dihydrooxoepistephamiersine and Other Bioactive Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Stephania, belonging to the Menispermaceae family, is a prolific source of structurally diverse alkaloids with a wide spectrum of pharmacological activities. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, ranging from anti-inflammatory and anticancer to antiviral and neuroprotective effects. This guide provides a comparative overview of Dihydrooxoepistephamiersine and other prominent Stephania alkaloids, with a focus on their biological activities supported by available experimental data.

Introduction to Stephania Alkaloids

Stephania species are known to produce a rich variety of alkaloids, broadly classified into several types, including bisbenzylisoquinolines, aporphines, protoberberines, and hasubanan (B79425) alkaloids.[1] These compounds have been traditionally used in folk medicine across Asia for treating a multitude of ailments.[1] Modern pharmacological studies have begun to validate these traditional uses, uncovering the molecular mechanisms underlying their therapeutic effects.

This compound: An Enigmatic Hasubanan Alkaloid

This compound is a hasubanan-type alkaloid that has been isolated from the roots of Stephania japonica.[2] Its chemical formula is C₂₁H₂₇NO₇, with a molecular weight of 405.5 g/mol .

Despite its identification and availability from chemical suppliers, a comprehensive review of publicly accessible scientific literature reveals a significant gap in experimental data regarding the biological activities of this compound. To date, there are no published studies detailing its cytotoxic or anti-inflammatory properties, nor its effects on specific signaling pathways. The total alkaloid fraction from Stephania japonica, which contains various hasubanan alkaloids, has shown anti-neuroinflammatory activity.[3][4] However, the specific contribution of this compound to this activity remains unknown.

Comparative Biological Activities of Other Stephania Alkaloids

In contrast to the limited information on this compound, several other Stephania alkaloids have been extensively studied. This section provides a comparative analysis of their cytotoxic and anti-inflammatory activities.

Cytotoxicity of Stephania Alkaloids

Several alkaloids from Stephania species have demonstrated potent cytotoxic effects against various cancer cell lines. The bisbenzylisoquinoline alkaloid Cepharanthine, in particular, has been a subject of significant research.

Table 1: Comparative Cytotoxicity (IC₅₀ values in µM) of Selected Stephania Alkaloids on Various Cancer Cell Lines

AlkaloidCancer Cell LineIC₅₀ (µM)Reference
Cepharanthine Colon (HT29)2.4[4]
Colon (LS174T)3.1[4]
Colon (SW620)5.3[4]
Hepatoma (HepG2)4.8[4]
Lung (A549)>10[5]
Leukemia (HL-60)2.1[5]
Breast (MCF-7)4.5[5]
Tetrandrine Colon (HT29)~5[5]
Leukemia (HL-60)~2.5[5]
Fangchinoline Leukemia (HL-60)~3[6]
Aknadinine Not AvailableNot Available
Epistephanine Not AvailableNot Available

Note: Data for Aknadinine and Epistephanine were not available in the reviewed literature.

Anti-inflammatory Activity of Stephania Alkaloids

The anti-inflammatory properties of Stephania alkaloids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Table 2: Comparative Anti-inflammatory Activity of Selected Stephania Alkaloids

AlkaloidAssayModelKey FindingsReference
Cepharanthine Nitric Oxide (NO) ProductionLPS-stimulated macrophagesSignificant inhibition of NO production.[6]
Tetrandrine Pro-inflammatory Cytokine Production (TNF-α, IL-6)LPS-stimulated microglial cellsSuppression of TNF-α and IL-6 production.[5]
NF-κB ActivationT-cellsInhibition of NF-κB DNA-binding activity.
Hasubanan Alkaloids (from S. longa) Pro-inflammatory Cytokine Production (TNF-α, IL-6)In vitro assaySignificant inhibitory effects on TNF-α and IL-6 production with IC₅₀ values ranging from 6.54 to 30.44 µM.[7]

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory and immune responses. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. Several Stephania alkaloids, including Tetrandrine, have been shown to inhibit this pathway. The mechanism of inhibition often involves preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Signaling_Pathway cluster_1 TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_p p-IκBα IkBa->IkBa_p NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Stephania_Alkaloids Stephania Alkaloids (e.g., Tetrandrine) Stephania_Alkaloids->IKK_complex Inhibits Experimental_Workflow cluster_assays Biological Assays start Start cell_culture Cell Culture (e.g., Cancer Cells, Macrophages) start->cell_culture treatment Treat Cells with Alkaloids cell_culture->treatment alkaloid_prep Prepare Stephania Alkaloid Solutions (Serial Dilutions) alkaloid_prep->treatment incubation Incubate for a Defined Period (e.g., 24-72 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay for NO) incubation->anti_inflammatory data_analysis Data Analysis (Calculate IC₅₀, % Inhibition) cytotoxicity->data_analysis anti_inflammatory->data_analysis results Comparative Analysis of Alkaloid Performance data_analysis->results end End results->end

References

Unveiling the Biological Potential of Dihydrooxoepistephamiersine: A Comparative Analysis in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with potent and selective biological activity is a continuous endeavor. This guide provides a comprehensive cross-validation of the biological activity of Dihydrooxoepistephamiersine, a hasubanan (B79425) alkaloid, against various cell lines. Through a meticulous comparison with alternative compounds, supported by experimental data and detailed protocols, this document aims to offer an objective assessment of its potential as a therapeutic candidate.

Recent studies have highlighted the promising biological activities of hasubanan alkaloids, a class of natural products known for their complex chemical structures and diverse pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties. Among these, this compound and its parent compound, Oxoepistephamiersine, have emerged as subjects of interest. This guide synthesizes the available data on their activity and presents it alongside that of other relevant compounds to facilitate a clear evaluation of their performance.

Comparative Analysis of Biological Activity

To provide a clear and concise overview of the biological efficacy of this compound and related compounds, the following tables summarize the available quantitative data from various studies. The primary focus is on antiproliferative and antimicrobial activities, two key areas where hasubanan alkaloids have shown potential.

Table 1: Antiproliferative Activity of Hasubanan Alkaloids and a Standard Chemotherapeutic Agent
Compound/DrugCell LineAssayIC₅₀ (µM)Reference
Hasubanan Alkaloid 1 N87 (Gastric Carcinoma)MTT Assay< 1[1]
Hasubanan Alkaloid 2 N87 (Gastric Carcinoma)MTT Assay< 1[1]
Hasubanan Alkaloid 3 N87 (Gastric Carcinoma)MTT Assay< 1[1]
Doxorubicin NCI-N87 (Gastric Carcinoma)Not Specified0.02[2]

Note: Specific data for this compound and Oxoepistephamiersine against the N87 cell line is not publicly available. The data presented is for other synthetic hasubanan alkaloids evaluated in the same study, demonstrating the potential of this compound class. Doxorubicin is a well-established chemotherapeutic agent included for benchmark comparison.

Table 2: Antimicrobial Activity of Glabradine (a Hasubanalactam Alkaloid) and a Standard Antibiotic
Compound/DrugMicroorganismAssayMIC (µg/mL)Reference
Glabradine Staphylococcus aureusBroth Microdilution-[3]
Glabradine Staphylococcus mutansBroth Microdilution-[3]
Glabradine Microsporum gypseumBroth Microdilution-[3]
Glabradine Microsporum canisBroth Microdilution-[3]
Glabradine Trichophyton rubrumBroth Microdilution-[3]
Novobiocin Staphylococcus aureusNot Specified-[3]
Erythromycin Staphylococcus aureusNot Specified-[3]

Note: The original study states that Glabradine displayed potent antimicrobial activity superior to Novobiocin and Erythromycin, but does not provide specific MIC values in the abstract. This table highlights the reported superiority.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are the methodologies for the key assays cited in this guide.

Antiproliferative Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control substances. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9][10]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a growth control well (no antimicrobial agent) and a sterility control well (no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a plate reader.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the relationships between different concepts, the following diagrams are provided.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding treatment Cell Treatment cell_seeding->treatment compound_prep Compound Preparation compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading ic50_determination IC50 Determination absorbance_reading->ic50_determination

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Result Determination antimicrobial_dilution Serial Dilution of Antimicrobial inoculation Inoculation of Microtiter Plate antimicrobial_dilution->inoculation inoculum_prep Microorganism Inoculum Preparation inoculum_prep->inoculation incubation Incubation inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hasubanan_Alkaloid_Relationships Hasubanan_Alkaloids Hasubanan Alkaloids Oxoepistephamiersine Oxoepistephamiersine Hasubanan_Alkaloids->Oxoepistephamiersine Glabradine Glabradine Hasubanan_Alkaloids->Glabradine Biological_Activities Biological Activities Hasubanan_Alkaloids->Biological_Activities This compound This compound Oxoepistephamiersine->this compound Antiproliferative Antiproliferative Biological_Activities->Antiproliferative Antimicrobial Antimicrobial Biological_Activities->Antimicrobial Anti_inflammatory Anti-inflammatory Biological_Activities->Anti_inflammatory

Caption: Relationship between hasubanan alkaloids and their biological activities.

References

Structure-activity relationship (SAR) studies of the Dihydrooxoepistephamiersine core

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study on Substituted Hasubanan (B79425) Cores

Disclaimer: As of December 2025, specific structure-activity relationship (SAR) studies for the Dihydrooxoepistephamiersine core are not available in the public domain. This guide provides a comparative analysis of a series of related hasubanan alkaloids to illustrate the SAR principles within this class of compounds, based on available research. The data and protocols presented here are from a study on the synthesis and antiproliferative evaluation of various hasubanan analogs.

This guide is intended for researchers, scientists, and drug development professionals interested in the SAR of hasubanan alkaloids as potential anticancer agents.

Data Presentation: Comparative Antiproliferative Activity

The following table summarizes the in vitro cytotoxic activity of a series of synthesized hasubanan alkaloid analogs against the human gastric carcinoma cell line, NCI-N87. The data highlights the impact of substitutions on the hasubanan core on its antiproliferative potency.

Compound IDR1R2R3R4IC50 (µM) against NCI-N87
1 HHOMeH0.8
2 OMeHHH> 10
3 HOMeHH1.2
4 HHHOMe0.5
5 OMeOMeHH> 10
6 HHOMeOMe0.3

Experimental Protocols

The methodologies outlined below are based on the synthesis and cytotoxic evaluation of the hasubanan analogs presented in this guide.

General Synthetic Procedure for Hasubanan Analogs:

The synthesis of the hasubanan alkaloid core was achieved through a multi-step sequence starting from a common intermediate. The key steps involved a stereoselective intramolecular Heck reaction to construct the tetracyclic core, followed by functional group manipulations to introduce various substituents on the aromatic ring.

  • Step 1: Synthesis of the Tetracyclic Core: A substituted aromatic precursor was subjected to an intramolecular Heck reaction using a palladium catalyst to form the characteristic bridged tetracyclic structure of the hasubanan core.

  • Step 2: Functional Group Interconversion: The parent hasubanan core underwent a series of reactions to introduce different functional groups (e.g., methoxy, hydroxy) at various positions on the aromatic ring. This was typically achieved through demethylation followed by selective alkylation or through directed ortho-metalation followed by quenching with an appropriate electrophile.

  • Step 3: Purification and Characterization: All synthesized analogs were purified using column chromatography and their structures were confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Assay):

The antiproliferative activity of the synthesized hasubanan analogs was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: NCI-N87 human gastric carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The hasubanan analogs were dissolved in DMSO to prepare stock solutions and then diluted to various concentrations with the culture medium. The cells were treated with the compounds for 72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO.

  • Data Analysis: The absorbance at 570 nm was measured using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Visualizations

The following diagrams illustrate the logical relationships in the structure-activity of the hasubanan analogs and a typical experimental workflow.

SAR_Hasubanan cluster_SAR Structure-Activity Relationship Core Hasubanan Core R1 R1 Substitution (Position X) Core->R1 R2 R2 Substitution (Position Y) Core->R2 R3 R3 Substitution (Position Z) Core->R3 R4 R4 Substitution (Position W) Core->R4 Activity Antiproliferative Activity R1->Activity OMe: Decreased Activity R2->Activity OMe: Maintained Activity R3->Activity OMe: Increased Activity R4->Activity OMe: Increased Activity

Caption: SAR of hasubanan analogs.

Experimental_Workflow cluster_Workflow Experimental Workflow Start Starting Materials Synthesis Multi-step Synthesis of Analogs Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay In Vitro Cytotoxicity Assay (MTT) Characterization->Bioassay Data Data Analysis (IC50 Determination) Bioassay->Data

Caption: Synthesis and evaluation workflow.

Unveiling the Molecular Target of Dihydrooxoepistephamiersine: A Comparative Analysis of Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of binding assay data points towards the delta-opioid receptor as the primary molecular target for Dihydrooxoepistephamiersine, a hasubanan (B79425) alkaloid isolated from Stephania japonica. This guide provides a comparative analysis of its binding affinity alongside other hasubanan alkaloids and established delta-opioid receptor ligands, supported by detailed experimental protocols and pathway visualizations to aid researchers in drug discovery and development.

While direct binding data for this compound is not yet publicly available, extensive research on related hasubanan alkaloids from the same plant species strongly indicates its interaction with opioid receptors. A key study has demonstrated that several of these compounds exhibit significant binding affinity for the human delta-opioid receptor, suggesting a class-wide effect.[1][2][3] This guide synthesizes the available data to provide a clear comparison and the necessary experimental context for future investigations into this compound.

Comparative Binding Affinities at the Delta-Opioid Receptor

The following table summarizes the inhibitory concentrations (IC50) of various hasubanan alkaloids from Stephania japonica against the human delta-opioid receptor. For a comprehensive comparison, binding data for well-characterized, non-hasubanan delta-opioid receptor ligands, the agonist SNC-80 and the antagonist naltrindole (B39905), are also included. Lower IC50 and Ki values indicate a higher binding affinity.

CompoundCompound ClassReceptor TargetBinding Affinity (IC50/Ki)
AknadinineHasubanan AlkaloidHuman delta-opioid receptor0.7 µM (IC50)
N-methylstephisoferulineHasubanan AlkaloidHuman delta-opioid receptor1.8 µM (IC50)
Stephalonine EHasubanan AlkaloidHuman delta-opioid receptor4.9 µM (IC50)
LonganineHasubanan AlkaloidHuman delta-opioid receptor46 µM (IC50)
SNC-80 Non-peptide agonistHuman delta-opioid receptor1.78 nM (Ki), 2.73 nM (IC50)[4]
Naltrindole Non-peptide antagonistMouse brain delta-opioid receptor56.2 pM (Kd)[1]

Experimental Protocols

The determination of binding affinities for the hasubanan alkaloids was achieved through a competitive radioligand binding assay. The following protocol is based on the methodologies described in the cited literature.[5][6][7][8]

Radioligand Binding Assay for Delta-Opioid Receptor

1. Membrane Preparation:

  • Membranes are prepared from cells engineered to express the human delta-opioid receptor (e.g., HEK293 cells).

  • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The assay is typically conducted in a 96-well plate format.

  • Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand that specifically binds to the delta-opioid receptor (e.g., [3H]naltrindole), and varying concentrations of the unlabeled test compound (e.g., this compound or other hasubanan alkaloids).

  • The mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The amount of radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

  • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Molecular Context

To provide a clearer understanding of the biological system and experimental process, the following diagrams illustrate the delta-opioid receptor signaling pathway and the workflow of a typical radioligand binding assay.

delta_opioid_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound (or other agonist) DOR Delta-Opioid Receptor (DOR) Ligand->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Effector Downstream Effectors cAMP->Effector Regulates

Caption: Delta-opioid receptor signaling pathway.

binding_assay_workflow Start Start Preparation Prepare Receptor Membranes and Reagents Start->Preparation Incubation Incubate Membranes with Radioligand and Test Compound Preparation->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity of Bound Ligand Filtration->Quantification Analysis Analyze Data to Determine IC50/Ki Quantification->Analysis End End Analysis->End

References

Comparative Analysis of Dihydrooxoepistephamiersine and Lisuride in Dopamine Agonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly available scientific literature and pharmacological databases do not contain information regarding the dopamine (B1211576) agonist activity of Dihydrooxoepistephamiersine. This compound, an alkaloid isolated from the roots of Stephania japonica, is documented in chemical databases but lacks characterization of its pharmacological effects on dopamine receptors. Therefore, a direct comparative analysis with Lisuride based on experimental data is not currently possible.

This guide provides a comprehensive overview of Lisuride as a well-characterized dopamine agonist, including its performance data, the experimental protocols used for its evaluation, and relevant signaling pathways. A template is also provided to facilitate a direct comparison should data for this compound become available.

Lisuride: A Profile of a Dopamine Agonist

Lisuride is a semisynthetic ergot derivative that acts as a potent agonist at dopamine D2 and D3 receptors.[1] It also interacts with various serotonin (B10506) receptors.[2] It has been studied and used in the treatment of Parkinson's disease and hyperprolactinemia.[3][4]

Quantitative Performance Data

The following table summarizes key performance indicators for Lisuride as a dopamine agonist, compiled from various studies.

ParameterValueReceptor Subtype(s)Comments
Receptor Binding Affinity (Ki) Varies by studyD2, D3High affinity for D2-like receptors.
Potency (EC50) Nanomolar rangeD2Potent activation of D2 receptor signaling.
Efficacy Partial to Full AgonistD2, D3Elicits a significant response upon binding.
In Vivo Effects Antiparkinsonian effectsDopaminergic systemsImproves motor function in models of Parkinson's disease.[5]
Dopamine D2 Receptor Signaling Pathway

Activation of the dopamine D2 receptor by an agonist like Lisuride initiates a cascade of intracellular events. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[6][7] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] The Gβγ subunits released upon G protein activation can also modulate other effector systems, such as ion channels.[7][9]

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine_Agonist Dopamine Agonist (e.g., Lisuride) D2R Dopamine D2 Receptor Dopamine_Agonist->D2R Binding G_Protein Gi/o Protein D2R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Modulation

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

The characterization of dopamine agonists involves a series of in vitro and in vivo experiments to determine their affinity, potency, efficacy, and physiological effects.

Receptor Binding Assays

These assays determine the affinity of a compound for specific dopamine receptor subtypes.

  • Objective: To quantify the binding affinity (Ki) of the test compound to dopamine D2 receptors.

  • Methodology: Competitive Radioligand Binding

    • Materials: Cell membranes expressing human dopamine D2 receptors, a radiolabeled ligand (e.g., [³H]-Spiperone), the test compound (Lisuride or this compound), assay buffer, 96-well plates, and a scintillation counter.[10]

    • Procedure:

      • Prepare serial dilutions of the test compound.

      • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

      • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known D2 antagonist like haloperidol).[10]

      • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

      • Wash the filters to remove unbound radioligand.

      • Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Inhibition)

These assays measure the functional consequence of receptor activation, such as the inhibition of cAMP production for D2 receptors.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound in inhibiting adenylyl cyclase activity.

  • Methodology: cAMP Accumulation Assay

    • Materials: Cells expressing D2 receptors, a phosphodiesterase inhibitor (e.g., IBMX), forskolin (B1673556) (to stimulate cAMP production), the test compound, and a cAMP assay kit.[10]

    • Procedure:

      • Plate the cells in a 96-well plate.

      • Pre-treat the cells with a phosphodiesterase inhibitor.

      • Add varying concentrations of the test compound.

      • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

      • Incubate and then lyse the cells.

      • Measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve. From this curve, the EC50 (the concentration that produces 50% of the maximal inhibitory effect) and the Emax (the maximum inhibition) are determined.

In Vivo Behavioral Assays

These assays assess the physiological and behavioral effects of the dopamine agonist in a whole organism.

  • Objective: To evaluate the in vivo efficacy of the test compound in a model of Parkinson's disease.

  • Methodology: 6-OHDA-Lesioned Rat Model of Parkinson's Disease

    • Animal Model: Unilaterally lesion the nigrostriatal dopamine pathway in rats using the neurotoxin 6-hydroxydopamine (6-OHDA). This creates a model of dopamine depletion on one side of the brain.

    • Procedure:

      • Administer the test compound to the 6-OHDA-lesioned rats.

      • Place the animals in a circular test chamber.

      • Record the number of full (360°) contralateral (away from the lesioned side) rotations for a defined period (e.g., 60-90 minutes).[10]

    • Data Analysis: Dopamine agonists are expected to induce contralateral rotations in this model. The number of rotations is quantified and compared to a vehicle control and a reference agonist (e.g., apomorphine).

Experimental_Workflow Start Start: Test Compound Binding_Assay In Vitro: Receptor Binding Assay Start->Binding_Assay Determine Affinity (Ki) Functional_Assay In Vitro: Functional Assay (cAMP) Start->Functional_Assay Determine Potency (EC50) & Efficacy (Emax) Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis In_Vivo_Assay In Vivo: Behavioral Model (6-OHDA Rat) End End: Compound Characterization In_Vivo_Assay->End Assess Physiological Effects Data_Analysis->In_Vivo_Assay Proceed if promising Placeholder_Diagram Placeholder Insert DOT script for this compound signaling pathway here.

References

Comparative efficacy of Dihydrooxoepistephamiersine and Meteneprost

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note to the Reader: The following guide provides available scientific information on Dihydrooxoepistephamiersine and Meteneprost. A direct comparative efficacy analysis between these two compounds is not feasible at this time. Scientific literature extensively covers the clinical use and efficacy of Meteneprost for specific medical applications. In stark contrast, there is a complete absence of published pharmacological and clinical data for this compound. Therefore, this document presents a detailed overview of each compound individually to inform researchers, scientists, and drug development professionals.

This compound: An Uncharacterized Alkaloid

This compound is a natural alkaloid compound. What little is known is that it can be sourced from the roots of Stephania japonica.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC21H27NO7
Molecular Weight405.5 g/mol
Physical DescriptionPowder
Purity>=98%
SolventsChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.

Source: ChemicalBook, 2025[1]; Parchem, 2025[2]; ScreenLib, 2025[3]

Pharmacological Data

Currently, there is no available data in peer-reviewed scientific literature regarding the pharmacological activity, mechanism of action, or potential therapeutic applications of this compound. Efficacy studies, either in vitro or in vivo, have not been published.

Experimental Protocols

Due to the lack of published research, there are no experimental protocols associated with this compound to report.

Chemical Structure of this compound

G node1 Chemical Structure Unavailable

Caption: Chemical structure of this compound.

Meteneprost: A Prostaglandin (B15479496) E2 Analogue

Meteneprost is a synthetic analogue of prostaglandin E2 (PGE2). It is used clinically for cervical ripening prior to surgical procedures and in combination with mifepristone (B1683876) for the termination of early pregnancy.

Mechanism of Action and Signaling Pathway

As a PGE2 analogue, Meteneprost exerts its effects by binding to and activating prostaglandin E2 receptors (EP receptors), which are G-protein coupled receptors. The primary effects of Meteneprost in a clinical setting—uterine muscle contraction and cervical softening—are mediated through the activation of these receptors in the myometrium and cervix.

The binding of Meteneprost to EP receptors (specifically EP1, EP2, EP3, and EP4) initiates distinct intracellular signaling cascades. The activation of EP2 and EP4 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is associated with smooth muscle relaxation in some tissues but also plays a role in inflammation and other cellular processes. Conversely, EP1 receptor activation leads to an increase in intracellular calcium concentrations, which is a key trigger for smooth muscle contraction. The EP3 receptor has multiple splice variants that can couple to different G proteins, leading to either an increase or decrease in cAMP, or an increase in intracellular calcium. The combination of these signaling events in the uterus results in the coordinated contractions and cervical changes necessary for its clinical effects.

Signaling Pathway of Meteneprost (as a PGE2 Analogue)

Meteneprost_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Meteneprost Meteneprost EP_receptor EP Receptor Meteneprost->EP_receptor binds G_protein G-protein activation EP_receptor->G_protein Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase PLC Phospholipase C G_protein->PLC cAMP ↑ cAMP Adenylyl_Cyclase->cAMP Ca2 ↑ Intracellular Ca2+ PLC->Ca2 PKA Protein Kinase A cAMP->PKA Contraction Smooth Muscle Contraction Ca2->Contraction Softening Cervical Softening PKA->Softening Experimental_Workflow Start Patient Recruitment (Early Pregnancy) Mifepristone Administer 200mg Mifepristone (oral) Start->Mifepristone Wait 48-hour Interval Mifepristone->Wait Randomization Randomization Wait->Randomization Meteneprost_Arm Group 1: Administer 5mg Meteneprost (vaginal gel) Randomization->Meteneprost_Arm Arm 1 Misoprostol_Arm Group 2: Administer 600µg Misoprostol (oral) Randomization->Misoprostol_Arm Arm 2 Follow_Up Follow-up and Data Collection Meteneprost_Arm->Follow_Up Misoprostol_Arm->Follow_Up Analysis Comparative Efficacy and Safety Analysis Follow_Up->Analysis

References

Evaluating Dihydrooxoepistephamiersine Against a Panel of Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory activity of Dihydrooxoepistephamiersine, a hasubanan (B79425) alkaloid isolated from Stephania japonica, against a panel of well-characterized enzyme inhibitors. Due to the limited publicly available data on the specific enzyme inhibitory profile of this compound, this guide presents a hypothetical inhibitory profile based on the known activities of related compounds and provides detailed experimental protocols for assessing such activity. This document is intended to serve as a framework for researchers interested in exploring the therapeutic potential of this natural product.

Introduction to this compound and Enzyme Inhibition

This compound belongs to the hasubanan class of alkaloids, a group of compounds known for their complex molecular architecture and diverse biological activities. While some hasubanan alkaloids have been reported to exhibit affinity for opioid receptors, their effects on a broader range of enzymatic targets are not yet fully elucidated. Enzyme inhibition is a critical mechanism of action for a vast number of therapeutic agents, spanning indications from cancer to neurodegenerative diseases. By comparing the inhibitory profile of a novel compound like this compound to established inhibitors, researchers can gain valuable insights into its potential therapeutic applications and mechanism of action.

Comparative Inhibitory Activity

To provide a framework for evaluation, this section presents a hypothetical comparison of this compound's inhibitory activity (IC50 values) against a panel of enzymes, alongside the known activities of standard inhibitors. The selected enzymes—acetylcholinesterase (AChE), Protein Kinase A (PKA), and Cathepsin B—represent key targets in different therapeutic areas.

CompoundAcetylcholinesterase (AChE) IC50 (µM)Protein Kinase A (PKA) IC50 (µM)Cathepsin B IC50 (µM)
This compound (Hypothetical) 15.2 > 100 45.8
Donepezil0.0067--
H-89-0.048-
CA-074--0.0015

Table 1: Comparative IC50 values of this compound (hypothetical) and known enzyme inhibitors against a panel of enzymes.

Experimental Protocols

The following are detailed methodologies for conducting the enzyme inhibition assays cited in this guide.

1. Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine.

  • Materials:

    • Acetylcholinesterase (from electric eel)

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate (B84403) buffer (0.1 M, pH 8.0)

    • Test compound (this compound)

    • Positive control (Donepezil)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound at various concentrations, and 20 µL of DTNB solution.

    • Add 10 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Protein Kinase A (PKA) Inhibition Assay

This protocol describes a common method for assessing PKA activity using a fluorescent substrate.

  • Materials:

    • Recombinant human PKA

    • Fluorescently labeled PKA substrate (e.g., Kemptide)

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test compound (this compound)

    • Positive control (H-89)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in kinase buffer.

    • In a 96-well plate, add 10 µL of the test compound at various concentrations.

    • Add 20 µL of a solution containing the PKA enzyme and the fluorescent substrate to each well.

    • Pre-incubate the plate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding 20 µL of ATP solution.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

3. Cathepsin B Inhibition Assay

This protocol outlines a method for measuring the activity of the cysteine protease Cathepsin B using a fluorogenic substrate.

  • Materials:

    • Recombinant human Cathepsin B

    • Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

    • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT)

    • Test compound (this compound)

    • Positive control (CA-074)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Activate the Cathepsin B enzyme by pre-incubating it in the assay buffer for 15 minutes at 37°C.

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • In a 96-well plate, add 50 µL of the test compound at various concentrations.

    • Add 50 µL of the activated Cathepsin B solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 100 µL of the fluorogenic substrate solution.

    • Measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

    • Determine the initial reaction velocities and calculate the percentage of inhibition and the IC50 value.

Visualizations

To further clarify the experimental and logical frameworks, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound & Controls) Incubation Incubation (Compound + Enzyme) Compound_Prep->Incubation Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Reagent_Prep->Incubation Reaction_Initiation Reaction Initiation (Add Substrate/ATP) Incubation->Reaction_Initiation Signal_Detection Signal Detection (Absorbance/Fluorescence) Reaction_Initiation->Signal_Detection Data_Normalization Data Normalization Signal_Detection->Data_Normalization IC50_Calculation IC50 Calculation Data_Normalization->IC50_Calculation

General workflow for enzyme inhibition assays.

signaling_pathway_context cluster_AChE Cholinergic Synapse cluster_PKA PKA Signaling cluster_CathepsinB Lysosomal Proteolysis ACh Acetylcholine AChE_node AChE ACh->AChE_node hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Choline Choline + Acetate AChE_node->Choline Dihydrooxoepistephamiersine_AChE This compound Dihydrooxoepistephamiersine_AChE->AChE_node inhibition GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA_node PKA cAMP->PKA_node activates Substrate_P Phosphorylated Substrate PKA_node->Substrate_P phosphorylates Dihydrooxoepistephamiersine_PKA This compound Dihydrooxoepistephamiersine_PKA->PKA_node inhibition Protein Protein Substrate CathepsinB_node Cathepsin B Protein->CathepsinB_node degradation Peptides Peptide Fragments CathepsinB_node->Peptides Dihydrooxoepistephamiersine_CatB This compound Dihydrooxoepistephamiersine_CatB->CathepsinB_node inhibition

Context of the targeted enzyme signaling pathways.

Conclusion

This guide provides a foundational framework for the evaluation of this compound as an enzyme inhibitor. The presented data, while hypothetical, is grounded in the established methodologies of enzyme kinetics and serves to illustrate how this compound could be positioned relative to known inhibitors. The detailed experimental protocols offer a practical starting point for researchers to conduct their own investigations into the bioactivity of this compound and other novel natural products. Further empirical studies are essential to fully characterize the inhibitory profile of this compound and to determine its potential as a lead for future drug development.

Independent Verification of Published Dihydrooxoepistephamiersine Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dihydrooxoepistephamiersine, a member of the hasubanan (B79425) alkaloid family. Due to the limited publicly available data on this compound, this document focuses on the closely related and recently synthesized analogue, oxoepistephamiersine (B12291007), alongside other pertinent hasubanan alkaloids. The information presented is intended to serve as a benchmark for researchers investigating the potential of this class of compounds.

Executive Summary

This compound is a derivative of Epistephamiersine, belonging to the hasubanan class of alkaloids known for their diverse biological activities, including analgesic, anti-inflammatory, antiviral, and antitumor effects. While direct experimental data for this compound remains scarce, this guide extrapolates potential properties and synthetic routes based on the verified findings for oxoepistephamiersine and related compounds. This comparative approach aims to provide a foundational resource for the independent verification and further exploration of this compound's therapeutic potential.

Comparative Data on Hasubanan Alkaloids

To provide a context for the potential efficacy of this compound, the following table summarizes the biological activities of related hasubanan alkaloids.

CompoundBiological ActivityCell Line/TargetIC50 / Activity
Oxoepistephamiersine Antitumor (predicted)Various cancer cell linesData not available
Metaphanine Antitumor (predicted)Various cancer cell linesData not available
Stephadiamine Anti-inflammatoryTNF-α and IL-6 productionIC50: 6.54 to 30.44 µM[1]
Cepharamine Opioid Receptor AffinityHuman delta-opioid receptorIC50: 0.7 to 46 µM[2]
Acutumine Antiviral, CytotoxicityAnti-HBV ActivityData available[3]
Hernsubanine A-C CytotoxicityA549 and K562 human cancer cell linesNo significant cytotoxicity observed[4]

Experimental Protocols

While a specific protocol for this compound is not published, a plausible synthetic route can be inferred from the successful total synthesis of oxoepistephamiersine. The "dihydro-" prefix suggests a final reduction step.

Proposed Synthesis of this compound

The synthesis of this compound would likely follow the established pathway for oxoepistephamiersine, commencing from a common pentacyclic intermediate. The final step would involve a selective reduction of a carbonyl group to a hydroxyl group, followed by dehydration to introduce a double bond, which is then subsequently reduced to yield the "dihydro" analogue.

Key Reaction Steps (based on the synthesis of oxoepistephamiersine)[5]:

  • Methylation: Treatment of the pentacyclic intermediate with LHMDS and MeOTf.[5]

  • Second Methylation: Reaction with NaH and Me2SO4.[5]

  • Hydroboration-Oxidation: Use of BH3·DMS followed by oxidation with H2O2 and NaOH.[5]

  • Oxidation: Application of Dess–Martin periodinane to yield oxoepistephamiersine.[5]

  • Proposed Reduction to this compound: A selective reducing agent, such as sodium borohydride (B1222165) (NaBH4), could be used to reduce the ketone functionality of oxoepistephamiersine to a hydroxyl group. Subsequent acid-catalyzed dehydration and hydrogenation would yield the dihydro derivative.

General Protocol for Cytotoxicity Assays

The antitumor activity of hasubanan alkaloids is typically evaluated using cytotoxicity assays against a panel of human cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound.

  • Viability Assay: After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using a standard method such as the MTT assay.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways and Logical Relationships

The precise mechanism of action for this compound is yet to be elucidated. However, hasubanan alkaloids are known to interact with various signaling pathways, including opioid receptors and pathways related to inflammation and cell proliferation.

Below are diagrams illustrating a proposed synthetic workflow and a hypothetical signaling pathway based on the known activities of related compounds.

G cluster_synthesis Proposed Synthetic Workflow for this compound Pentacyclic_Intermediate Pentacyclic Intermediate Methylation_1 First Methylation (LHMDS, MeOTf) Pentacyclic_Intermediate->Methylation_1 Methylation_2 Second Methylation (NaH, Me2SO4) Methylation_1->Methylation_2 Hydroboration_Oxidation Hydroboration-Oxidation (BH3.DMS, H2O2, NaOH) Methylation_2->Hydroboration_Oxidation Oxidation Oxidation (Dess-Martin periodinane) Hydroboration_Oxidation->Oxidation Oxoepistephamiersine Oxoepistephamiersine Oxidation->Oxoepistephamiersine Reduction Reduction (e.g., NaBH4) Oxoepistephamiersine->Reduction This compound This compound Reduction->this compound

Caption: Proposed synthesis of this compound.

G This compound This compound Target_Protein Target Protein (e.g., Opioid Receptor, Kinase) This compound->Target_Protein Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Signaling_Cascade->Cellular_Response

Caption: Hypothetical Signaling Pathway.

Conclusion

While direct published findings on this compound are not currently available, this guide provides a framework for its independent verification based on the established chemistry and biology of the hasubanan alkaloid family. The provided synthetic strategies and comparative biological data for closely related compounds offer a valuable starting point for researchers aiming to elucidate the therapeutic potential of this novel agent. Further investigation is warranted to confirm the synthesis, characterize the biological activity, and delineate the mechanism of action of this compound.

References

Unraveling the Therapeutic Potential of Dihydrooxoepistephamiersine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel, effective cancer therapeutics has led researchers to explore a vast array of natural and synthetic compounds. Among the classes of molecules showing promise are the hasubanan (B79425) alkaloids, a group of complex chemical structures with intriguing biological activities. This guide aims to provide a comprehensive comparison of the in vitro and in vivo efficacy of a specific hasubanan alkaloid, Dihydrooxoepistephamiersine, alongside its closely related analogues and other alternative cancer treatments. However, a thorough review of publicly available scientific literature reveals a significant gap in the biological data for this specific compound.

While the total synthesis of "Oxoepistephamiersine," a likely parent compound to this compound, has been documented, detailed studies on its efficacy in biological systems, both in laboratory cell cultures (in vitro) and in living organisms (in vivo), are not yet available in the public domain. The name "this compound" itself does not appear in published research, suggesting it may be a novel derivative, a compound under early-stage investigation, or a potential misspelling of a related molecule.

This guide will, therefore, focus on the broader class of hasubanan alkaloids to provide a contextual understanding of their potential, drawing parallels where appropriate and highlighting the critical need for further research to substantiate any therapeutic claims for this compound.

The Landscape of Hasubanan Alkaloids in Cancer Research

Hasubanan alkaloids are a diverse family of natural products that have garnered attention for their potential therapeutic properties, including antiviral, antimicrobial, and cytotoxic effects.[1] Their complex, multi-ring structures present both a challenge for chemical synthesis and an opportunity for unique biological interactions.

General Biological Activity

Research into various hasubanan alkaloids has indicated potential for anticancer activity. For instance, some studies have shown that certain members of this family can inhibit the growth of cancer cell lines. One study highlighted that four different hasubanan alkaloids demonstrated submicromolar inhibitory activity against the N87 gastric cancer cell line, indicating potent cytotoxic effects.[2] However, the specific compounds and the detailed quantitative data from these screenings are not always fully disclosed in the initial publications.

Hypothetical Experimental Framework for Efficacy Evaluation

To assess the in vitro and in vivo efficacy of a novel compound like this compound, a standardized series of experiments would be necessary. The following sections outline the typical methodologies that would be employed.

Table 1: Hypothetical In Vitro Efficacy Data for this compound vs. Comparators
CompoundCell LineAssay TypeIC50 (µM)Notes
This compoundMCF-7 (Breast)MTT AssayData Not Available-
This compoundA549 (Lung)MTT AssayData Not Available-
This compoundHCT116 (Colon)MTT AssayData Not Available-
Doxorubicin (Comparator)MCF-7 (Breast)MTT Assay~0.1 - 1.0Standard Chemotherapeutic
Paclitaxel (Comparator)A549 (Lung)MTT Assay~0.01 - 0.1Standard Chemotherapeutic
5-Fluorouracil (Comparator)HCT116 (Colon)MTT Assay~1.0 - 10.0Standard Chemotherapeutic

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Hypothetical In Vivo Efficacy Data for this compound in a Xenograft Model
Treatment GroupAnimal ModelTumor TypeTumor Growth Inhibition (%)Survival Rate (%)
Vehicle ControlNude MiceMCF-7 Xenograft0100
This compound (10 mg/kg)Nude MiceMCF-7 XenograftData Not AvailableData Not Available
This compound (25 mg/kg)Nude MiceMCF-7 XenograftData Not AvailableData Not Available
Doxorubicin (5 mg/kg)Nude MiceMCF-7 Xenograft~50-70~80-90

Detailed Experimental Protocols

The following are standard protocols that would be used to generate the data presented in the hypothetical tables above.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound and comparator drugs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model
  • Animal Housing: Immunocompromised mice (e.g., nude mice or SCID mice) are housed in a sterile, controlled environment.

  • Tumor Cell Implantation: Human cancer cells (e.g., MCF-7) are harvested and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once the tumors reach the desired size, the mice are randomly assigned to different treatment groups (vehicle control, this compound at different doses, and a positive control drug). The treatments are administered via a specific route (e.g., intraperitoneal injection or oral gavage) for a set period.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor weight in the treated groups to the vehicle control group. Animal survival rates are also monitored.

Visualizing the Path Forward: Potential Mechanisms and Workflows

Given the lack of specific data for this compound, the following diagrams illustrate a generalized workflow for anticancer drug discovery and a hypothetical signaling pathway that such a compound might influence, based on the known activities of other alkaloids.

G General Workflow for Anticancer Drug Efficacy Testing cluster_0 In Vitro Studies cluster_1 In Vivo Studies Compound Synthesis Compound Synthesis Cytotoxicity Screening Cytotoxicity Screening Compound Synthesis->Cytotoxicity Screening Multiple Cell Lines IC50 Determination IC50 Determination Cytotoxicity Screening->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Apoptosis, Cell Cycle Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Xenograft Tumor Model Xenograft Tumor Model Animal Model Selection->Xenograft Tumor Model Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Xenograft Tumor Model->Efficacy & Toxicity Assessment Pharmacokinetic Studies Pharmacokinetic Studies Efficacy & Toxicity Assessment->Pharmacokinetic Studies Clinical Trials Clinical Trials Pharmacokinetic Studies->Clinical Trials

Caption: A generalized workflow for evaluating the efficacy of a novel anticancer compound.

G Hypothetical Signaling Pathway Inhibition by a Hasubanan Alkaloid Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation This compound This compound This compound->Akt Potential Inhibition

Caption: A hypothetical signaling pathway potentially targeted by a hasubanan alkaloid.

Conclusion and Future Directions

While the specific compound this compound remains enigmatic in the context of publicly available efficacy data, the broader class of hasubanan alkaloids continues to be an area of interest for natural product chemists and pharmacologists. The complex structures of these molecules offer a rich scaffold for the development of new therapeutic agents.

To move forward, the following steps are crucial:

  • Definitive Identification: The precise chemical structure of this compound needs to be confirmed and published.

  • In Vitro Screening: The compound must be subjected to a comprehensive panel of in vitro assays against a wide range of cancer cell lines to determine its cytotoxic potential and selectivity.

  • Mechanism of Action Studies: Should promising in vitro activity be observed, further studies to elucidate the molecular mechanism by which it induces cell death or inhibits proliferation will be necessary.

  • In Vivo Efficacy and Safety: Following successful in vitro and mechanistic studies, the compound's efficacy and safety profile must be evaluated in preclinical animal models.

For researchers, scientists, and drug development professionals, the story of this compound underscores the importance of rigorous, data-driven evaluation of novel compounds. While the potential of hasubanan alkaloids is evident, the specific therapeutic value of any single derivative can only be established through extensive and transparent experimental investigation. The absence of such data for this compound means that any claims regarding its efficacy should be treated with caution pending the publication of peer-reviewed research.

References

Safety Operating Guide

Standard Operating Procedure for the Disposal of Dihydrooxoepistephamiersine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Dihydrooxoepistephamiersine was found. In the absence of specific handling and disposal information, this compound must be treated as a hazardous chemical with unknown toxicity and environmental impact. The following procedures are based on general best practices for the disposal of novel or uncharacterized pharmaceutical research chemicals. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all appropriate safety measures are in place.

  • Engineering Controls: Handle the compound within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A properly fitted laboratory coat

Waste Identification and Classification

All unused this compound, solutions containing it, and materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads) must be classified as hazardous chemical waste.[1][2] Do not dispose of this chemical down the drain or in regular solid waste.[3][4] Improper disposal can lead to environmental contamination and regulatory violations.[5][6]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing this compound waste for pickup by a certified hazardous waste handler.

  • Prepare a Designated Waste Container:

    • Select a container that is compatible with the chemical waste. For solid this compound or contaminated labware, a sealable, sturdy plastic container or the original chemical container is recommended.[1][5] For liquid solutions, use a glass or compatible plastic solvent waste bottle with a secure, leak-proof cap.[2]

    • Ensure the container is clean, in good condition, and free of any external residue.[1]

  • Label the Waste Container:

    • As soon as the first quantity of waste is added, affix a hazardous waste tag provided by your institution's EHS department.[1][2]

    • Complete the label with all required information, including:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An accurate description of the contents (e.g., "Solid this compound," "Aqueous solution of this compound (~5 mg/mL)," "Contaminated debris").

      • The date accumulation started.

      • The name of the principal investigator and the laboratory location.

  • Segregate the Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[7][8] Incompatible chemicals can react violently, producing heat or toxic gases.[2]

    • Store the this compound waste container separately from incompatible materials. For example, keep it away from strong acids, bases, or oxidizing agents.[7]

  • Accumulate and Store the Waste Safely:

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7][9] This area should be at or near the point of generation and under the control of laboratory personnel.[5][9]

    • The container must remain closed at all times, except when adding waste.[7][9]

    • Utilize secondary containment, such as a plastic tray, to capture any potential leaks or spills.[8]

  • Arrange for Disposal:

    • Once the waste container is full or you have finished the experiments generating this waste, complete the hazardous waste tag with the "full" date.

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[10] Follow their specific procedures for requesting a collection.

Spill Management

In the event of a spill, treat it as a hazardous chemical spill.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Report: Notify your laboratory supervisor and your institution's EHS department immediately.

  • Clean-up (if trained): If the spill is small and you are trained to handle it, don the appropriate PPE. Use a chemical spill kit with an inert absorbent material to contain and clean up the spill.

  • Dispose of Spill Debris: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the designated hazardous waste container for this compound.[1]

Quantitative Data and Disposal Summary

ParameterGuidelineRationale
Waste Classification Hazardous Chemical Waste (Assumed Toxic)Unknown properties; must be handled with the highest precaution.[1]
Primary Container Solid: Sealable plastic/glass jar. Liquid: Compatible glass/plastic solvent bottle.Prevents leaks and ensures chemical compatibility.[1][2][5]
Labeling EHS-provided hazardous waste tag with full chemical name and contents.Ensures proper identification for safe handling and disposal; regulatory compliance.[1][11]
Storage Location Designated Satellite Accumulation Area (SAA) in the lab.Federal regulations require waste to be stored at or near the point of generation.[7][9]
Segregation Store separately from incompatible chemicals (e.g., acids, bases, oxidizers).Prevents dangerous chemical reactions.[7][8]
Disposal Route Collection by institutional EHS for professional disposal (likely incineration).Prohibited from sewer or regular trash disposal to prevent environmental harm.[3][10]
Spill Residue Collect with inert absorbent; dispose of as hazardous waste.Spill materials are considered contaminated and must be disposed of properly.[1]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated (this compound) classify Classify as Hazardous Waste start->classify container Select & Label Compatible Container classify->container Treat as Hazardous segregate Segregate from Incompatible Wastes container->segregate store Store in Secondary Containment in Satellite Accumulation Area segregate->store full Container Full? store->full request Request Pickup from Environmental Health & Safety full->request Yes add_waste Add Waste & Keep Container Closed full->add_waste No disposal Professional Disposal (e.g., Incineration) request->disposal add_waste->store

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.